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  • Product: Dehydrolasiocarpine
  • CAS: 23092-98-0

Core Science & Biosynthesis

Foundational

Dehydrolasiocarpine: Chemical Structure, Molecular Weight, and Mechanistic Toxicology of a Hepatotoxic Pyrrolic Ester

Executive Summary Lasiocarpine is a naturally occurring 1,2-unsaturated pyrrolizidine alkaloid (PA) notorious for inducing severe hepatotoxicity, including fatal liver veno-occlusive disease (VOD), and tumorigenicity[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lasiocarpine is a naturally occurring 1,2-unsaturated pyrrolizidine alkaloid (PA) notorious for inducing severe hepatotoxicity, including fatal liver veno-occlusive disease (VOD), and tumorigenicity[1]. However, the parent compound, lasiocarpine, is relatively inert in its native state. Its profound toxicity is strictly dependent on hepatic metabolic activation, which converts the alkaloid into a highly reactive pyrrolic intermediate: dehydrolasiocarpine [1].

This technical whitepaper elucidates the chemical structure, molecular weight, and toxicokinetics of dehydrolasiocarpine. By detailing the causality behind its molecular reactivity and providing a self-validating experimental protocol for adduct quantification, this guide serves as a comprehensive framework for researchers and drug development professionals investigating PA-induced genotoxicity.

Chemical Identity and Structural Analysis

Dehydrolasiocarpine is classified as a didehydropyrrolizidine alkaloid, commonly referred to as a pyrrolic ester[2]. Structurally, it is characterized by a fully aromatic dihydropyrrolizine core. The biological dehydrogenation of the 1,2-unsaturated pyrrolizidine ring of lasiocarpine removes two hydrogen atoms, altering the molecular formula and reducing the mass from 411.49 g/mol to 409.47 g/mol [3].

Table 1: Physicochemical Properties of Dehydrolasiocarpine
PropertyValue
Chemical Name Dehydrolasiocarpine[3]
CAS Number 23092-98-0[3]
Molecular Formula C21H31NO7[4]
Molecular Weight 409.47 g/mol [3]
Monoisotopic Mass 409.21005 Da[4]
SMILES C/C=C(\C)/C(=O)O[C@H]1CCN2C1=C(C=C2)COC(=O)OC)(C(C)(C)O)O[4]

Structural Causality: The introduction of the pyrrole ring fundamentally alters the electron distribution within the molecule. The nitrogen lone pair participates in the aromatic system, which weakens the ester linkages at the C7 and C9 positions, making them highly susceptible to cleavage[2].

Metabolic Activation and Toxicokinetics

The conversion of lasiocarpine to dehydrolasiocarpine is primarily catalyzed by hepatic cytochrome P450 enzymes, with CYP3A4 playing a predominant role in human liver microsomes[5].

Mechanism of Toxicity: Upon formation, dehydrolasiocarpine undergoes rapid ester bond cleavage. Because the newly formed pyrrole ring can stabilize a positive charge via resonance, the loss of the ester groups generates a highly electrophilic dihydropyrrolizine (DHP) carbonium ion[2]. This carbonium ion acts as a potent alkylating agent, aggressively attacking nucleophilic centers on cellular macromolecules.

It covalently binds to DNA (predominantly at the N2 or N7 positions of guanine) to form DHP-derived DNA adducts, which are the primary drivers of PA-induced genotoxicity, cross-linking, and carcinogenesis[2]. Similarly, the alkylation of proteins and amino acids (such as valine and cysteine) disrupts cellular function, directly leading to hepatotoxicity and VOD[6].

MetabolicPathway Lasiocarpine Lasiocarpine (Parent PA) CYP3A4 CYP3A4 / CYP450 (Hepatic Microsomes) Lasiocarpine->CYP3A4 Oxidation Dehydrolasiocarpine Dehydrolasiocarpine (Reactive Pyrrolic Ester) CYP3A4->Dehydrolasiocarpine Dehydrogenation Carbonium DHP Carbonium Ion (Electrophilic Intermediate) Dehydrolasiocarpine->Carbonium Ester Cleavage DNA_Adducts DNA Adducts (Genotoxicity / Tumors) Carbonium->DNA_Adducts Alkylation Protein_Adducts Protein Adducts (Hepatotoxicity / VOD) Carbonium->Protein_Adducts Alkylation

Metabolic bioactivation of lasiocarpine to reactive DHP adducts via CYP3A4.

Experimental Protocol: In Vitro Metabolic Activation and Adduct Detection

To study the genotoxic potential of lasiocarpine, researchers must simulate its metabolic activation in vitro. The following protocol utilizes Human Liver Microsomes (HLM) to generate dehydrolasiocarpine and subsequently quantify DHP-DNA adducts[5].

Self-Validation Design: This protocol inherently validates itself through a mandatory negative control (incubation without NADPH). Because CYP450 enzymes absolutely require NADPH as an electron donor for oxidation, the absence of DHP-DNA adducts in the negative control confirms that any observed adduct formation in the primary sample is strictly dependent on enzymatic bioactivation, thereby ruling out spontaneous degradation or artifactual contamination.

Step-by-Step Methodology:

  • Incubation Setup: In a 1.5 mL microcentrifuge tube, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL pooled HLM, 2 mg calf thymus DNA, and 100 μM lasiocarpine (dissolved in DMSO, ensuring final DMSO concentration is <1%).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the CYP450-mediated dehydrogenation by adding 1 mM NADPH. (For the negative control, substitute NADPH with an equal volume of buffer).

  • Incubation & Termination: Incubate the mixture in a shaking water bath at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold absolute ethanol, which immediately precipitates the DNA and denatures the microsomal proteins.

  • DNA Isolation & Hydrolysis: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the DNA. Wash the pellet twice with 70% ethanol and resuspend in 10 mM Tris-HCl buffer. Enzymatically hydrolyze the DNA to single nucleosides using a cocktail of DNase I, phosphodiesterase, and alkaline phosphatase at 37°C for 6 hours.

  • LC-MS/MS Analysis: Filter the hydrolysate through a 3 kDa molecular weight cutoff spin column. Analyze the filtrate using a triple quadrupole LC-MS/MS system. Monitor specific transitions for DHP-dG adducts (e.g., m/z 443.2 → 247.2) to accurately quantify the extent of DNA alkylation[5].

Workflow Step1 1. Incubation Setup HLM + Lasiocarpine + DNA Step2 2. Reaction Initiation Add NADPH (37°C, 60 min) Step1->Step2 Step3 3. Reaction Termination Add Ice-Cold Ethanol Step2->Step3 Step4 4. DNA Isolation & Digestion Enzymatic Hydrolysis to Nucleosides Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify DHP-dG Adducts Step4->Step5

Workflow for in vitro generation and LC-MS/MS detection of DHP-DNA adducts.

References

  • [1] MedChemExpress. Lasiocarpine | Hepatotoxic Pyrrolizidine Alkaloid. Available at: 1

  • [2] ResearchGate. Formation of DHP-derived DNA adducts from metabolic activation of the prototype heliotridine-type pyrrolizidine alkaloid, lasiocarpine. Available at: 2

  • [3] MolCore. 23092-98-0 | Dehydrolasiocarpine. Available at: 3

  • [6] ACS Publications. Reaction of Dehydropyrrolizidine Alkaloids with Valine and Hemoglobin. Available at: 6

  • [4] PubChemLite. Dehydrolasiocarpine (C21H31NO7). Available at: 4

  • [5] ResearchGate. Principal metabolism pathways of lasiocarpine in humans. Available at: 5

Sources

Exploratory

The Metabolic Bioactivation of Lasiocarpine: Mechanistic Pathways, Toxicokinetics, and Analytical Workflows

Executive Summary Lasiocarpine is an open-chained diester pyrrolizidine alkaloid (PA) widely recognized for its potent hepatotoxic, genotoxic, and carcinogenic properties. Like most PAs, lasiocarpine is relatively inert...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lasiocarpine is an open-chained diester pyrrolizidine alkaloid (PA) widely recognized for its potent hepatotoxic, genotoxic, and carcinogenic properties. Like most PAs, lasiocarpine is relatively inert in its native form and requires extensive phase I xenobiotic metabolism to exert its deleterious effects. This technical guide delineates the pharmacokinetic transformation of lasiocarpine into its highly reactive electrophilic metabolite, dehydrolasiocarpine, a process primarily mediated by the hepatic Cytochrome P450 3A4 (CYP3A4) isoenzyme.

Structural Biology and the Necessity of Bioactivation

Lasiocarpine belongs to the heliotridine-type class of pyrrolizidine alkaloids. The parent compound does not directly interact with cellular macromolecules; rather, its toxicity is entirely dependent on 1[1]. In mammalian models, hepatic monooxygenases catalyze the transformation of the parent alkaloid into pyrrolic derivatives, commonly referred to as dehydro-PAs or DHP esters, which are the ultimate toxic species[2].

The CYP3A4-Mediated Pathway to Dehydrolasiocarpine

The bioactivation of lasiocarpine is predominantly driven by the CYP3A4 isoenzyme in the human liver, with minor contributions from CYP3A5 and CYP3A7[3]. The metabolic sequence follows a strict biochemical logic:

  • Hydroxylation: The initial phase I reaction involves the hydroxylation of the necine base at either the C-3 or C-8 position by CYP3A4[4].

  • Dehydration: The resulting hydroxylasiocarpine intermediate is highly unstable. It undergoes rapid, spontaneous dehydration to form the pyrrolic ester, dehydrolasiocarpine[4].

  • Electrophilic Reactivity: Dehydrolasiocarpine is characterized by a highly electrophilic pyrrolic ring. It readily undergoes nucleophilic attack by cellular macromolecules, or it hydrolyzes into the secondary reactive metabolite, (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)[5].

G Lasiocarpine Lasiocarpine (Parent PA) CYP3A4 CYP3A4 Oxidation Lasiocarpine->CYP3A4 Hydroxylasiocarpine 3- or 8-Hydroxylasiocarpine (Unstable Intermediate) CYP3A4->Hydroxylasiocarpine Dehydrolasiocarpine Dehydrolasiocarpine (Reactive DHP Ester) Hydroxylasiocarpine->Dehydrolasiocarpine Spontaneous Dehydration Adducts DNA & Protein Adducts (Toxicity & Genotoxicity) Dehydrolasiocarpine->Adducts Nucleophilic Attack DHP DHP (Hydrolysis Product) Dehydrolasiocarpine->DHP Hydrolysis DHP->Adducts Secondary Binding

Metabolic activation pathway of lasiocarpine to dehydrolasiocarpine and adduct formation.

Toxicokinetics and Molecular Pathogenesis

The transient nature of dehydrolasiocarpine makes it a potent intracellular cross-linking agent. It rapidly binds to nucleophilic centers on amino acids (e.g., forming 6) and nucleic acids (forming DHP-dG and DHP-dA adducts)[6].

This adduct formation disrupts cellular homeostasis, leading to severe genomic instability. In vitro studies utilizing CYP3A4-overexpressing cell lines demonstrate that lasiocarpine exposure triggers a robust DNA damage response, characterized by a 7, megalocytosis (abnormal enlargement of cells and nuclei), and dose-dependent apoptosis[7].

Quantitative Toxicokinetic Profile of Lasiocarpine
ParameterValueBiological Significance
CYP3A4 Degradation Rate ~62.6% reduction in 4.5hIndicates a high susceptibility of open-chained diesters to rapid CYP3A4 metabolism compared to monoesters[8].
Genotoxic Potency (BMD) 0.019 µMThe Benchmark Dose for micronuclei induction highlights lasiocarpine as an extremely potent genotoxin[3].
Apoptosis Induction 30.3% (at 150 µM)Demonstrates severe cytotoxicity following hepatic bioactivation, up from a 1.5% baseline[8].
Necrosis Induction 18.8% (at 150 µM)Shows secondary necrotic pathways triggered by massive, irreversible cellular damage[8].

Experimental Methodologies: In Vitro Bioactivation and Detection

Because dehydrolasiocarpine is highly reactive and transient, direct quantification in biological matrices is nearly impossible. To circumvent this, application scientists employ self-validating trapping assays using metabolically competent cell lines.

Causality in Experimental Design:

  • Why TK6-CYP3A4 cells? Standard immortalized cell lines often lack sufficient endogenous cytochrome P450 activity, leading to false-negative toxicity results[7]. Transducing TK6 cells with human CYP3A4 restores the specific metabolic competence required to bioactivate lasiocarpine[3].

  • Why Glutathione (GSH) Trapping? To capture the transient dehydrolasiocarpine, exogenous GSH is introduced. The electrophilic pyrrole reacts with GSH to form a stable 9, which acts as a reliable, quantifiable proxy for bioactivation[9].

W Step1 1. Cell Culture (TK6-CYP3A4 Cells) Step2 2. Lasiocarpine Incubation (1 µM for 24h) Step1->Step2 Step3 3. Metabolite Trapping (GSH Addition) Step2->Step3 Step4 4. Cell Lysis & Extraction (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Transitions) Step4->Step5

Step-by-step experimental workflow for the in vitro detection of dehydrolasiocarpine metabolites.

Self-Validating Protocol: LC-MS/MS Quantification of Lasiocarpine Bioactivation
  • Preparation of Metabolically Competent Cells:

    • Culture TK6 cells stably transduced with human CYP3A4 in RPMI 1640 medium.

    • Validation Step: Run a parallel culture of empty-vector (EV) TK6 cells to serve as a negative control, ensuring that any detected DHP is strictly CYP3A4-dependent[3].

  • Lasiocarpine Exposure & Trapping:

    • Dose the cells with 1 µM lasiocarpine for 24 hours[5].

    • Supplement the media with 5 mM Glutathione (GSH) to act as a nucleophilic trap for the generated dehydrolasiocarpine[9].

  • Extraction and Protein Precipitation:

    • Harvest the cells and lyse using cold acetonitrile (1:3 v/v ratio to media) to halt enzymatic activity and precipitate proteins.

    • Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant containing the 7-GS-DHP adducts.

  • LC-MS/MS Analysis (MRM Mode):

    • Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column.

    • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 7-GS-DHP. The primary diagnostic transition is the precursor-to-product ion mass of m/z 443.2 → 425.15[4].

  • Data Interpretation:

    • Quantify the peak area of 7-GS-DHP against a synthesized internal standard. The presence of 7-GS-DHP exclusively in the CYP3A4-expressing line confirms the successful metabolic activation of lasiocarpine to dehydrolasiocarpine[3].

References

  • Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro - Semantic Scholar. 8

  • (A) Proposed metabolic activation pathway of three pyrrolizidine... - ResearchGate. 5

  • Reaction of Dehydropyrrolizidine Alkaloids with Valine and Hemoglobin - ACS Publications. 6

  • The pyrrolizidine alkaloid lasiocarpine impairs cell cycle progression in vitro - PMC - NIH.7

  • The genotoxicity of pyrrolizidine alkaloids is mediated by CYP3A in metabolically competent TK6 cell lines - FDA. 3

  • Principal metabolism pathways of lasiocarpine in humans. FMO flavin-containing monooxygenase, CYP 450 cytochromes P450 - ResearchGate. 4

  • Photoirradiation of dehydropyrrolizidine alkaloids—Formation of reactive oxygen species and induction of lipid peroxidation - SFU. 2

  • Synthesis and phototoxicity of isomeric 7,9-diglutathione pyrrole adducts: Formation of reactive oxygen species and induction of lipid peroxidation - Journal of Food and Drug Analysis. 9

  • Formation of DHP-derived DNA adducts from metabolic activation of the prototype heliotridine-type pyrrolizidine alkaloid, lasiocarpine - ResearchGate.1

Sources

Foundational

Bioactivation of Lasiocarpine: Mechanistic Insights into Dehydrolasiocarpine Formation via Cytochrome P450 Monooxygenases

Executive Summary Pyrrolizidine alkaloids (PAs) are a diverse class of widespread phytotoxins known for their potent hepatotoxic, genotoxic, and tumorigenic properties. Lasiocarpine, an open-ring diester PA with a 1,2-un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolizidine alkaloids (PAs) are a diverse class of widespread phytotoxins known for their potent hepatotoxic, genotoxic, and tumorigenic properties. Lasiocarpine, an open-ring diester PA with a 1,2-unsaturated retronecine base, is one of the most toxic representatives of this class. However, lasiocarpine is intrinsically inert; its toxicity is entirely dependent on hepatic bioactivation.

This technical guide delineates the precise mechanistic pathways through which human cytochrome P450 (CYP) monooxygenases—predominantly CYP3A4—catalyze the transformation of lasiocarpine into its highly reactive electrophilic metabolite, dehydrolasiocarpine . By examining the structural and enzymatic basis of this toxification, alongside self-validating experimental protocols for trapping these transient intermediates, this whitepaper provides a comprehensive framework for researchers in toxicology and drug development.

Mechanistic Pathway of Dehydrolasiocarpine Formation

The bioactivation of lasiocarpine is a classic example of Phase I metabolic toxification. The parent alkaloid must undergo a two-step transformation to become a reactive dehydropyrrolizidine alkaloid (DHP).

  • Enzymatic Hydroxylation: The process initiates when hepatic of lasiocarpine. The CYP enzyme inserts a single oxygen atom at either the C3 or C8 position of the pyrrolizidine ring, forming a highly unstable C3- or C8-hydroxylasiocarpine intermediate.

  • Spontaneous Dehydration: The introduction of the hydroxyl group severely destabilizes the ring system. Driven by the thermodynamic favorability of forming a conjugated, aromatic-like pyrrole structure, the intermediate undergoes spontaneous, non-enzymatic dehydration (loss of

    
    ).
    
  • Electrophilic Attack: The resulting metabolite is dehydrolasiocarpine, a reactive pyrrolic ester. Because the ester groups at C7 and C9 are excellent leaving groups, dehydrolasiocarpine acts as a potent bifunctional alkylating agent, rapidly cross-linking with nucleophilic sulfhydryl (-SH) and amino (-NH2) groups on cellular proteins and DNA.

MetabolicPathway PA Lasiocarpine (Parent PA) CYP CYP3A4 / CYP3A5 (Hepatic Monooxygenases) PA->CYP Oxidation Detox Detoxification (N-oxidation / Hydrolysis) PA->Detox FMOs / Esterases Hydroxyl C3/C8-Hydroxylasiocarpine (Unstable Intermediate) CYP->Hydroxyl Dehydration Spontaneous Dehydration (-H2O) Hydroxyl->Dehydration DHP Dehydrolasiocarpine (Reactive Pyrrolic Ester) Dehydration->DHP Toxification

Metabolic activation of lasiocarpine to dehydrolasiocarpine via CYP3A4/5-mediated hydroxylation.

Cytochrome P450 Isoform Specificity & Kinetics

Not all CYPs activate PAs equally. The structural features of the PA—specifically the open-ring diester configuration of lasiocarpine—dictate its binding affinity to specific CYP active sites.

Research utilizing human liver microsomes (HLMs) and recombinant CYPs (rCYPs) has definitively shown that. The large, flexible active site of CYP3A4 perfectly accommodates the bulky open-ring diester structure of lasiocarpine. While other isoforms like CYP2B6 contribute to the metabolism of smaller, macrocyclic PAs (like monocrotaline), their role in lasiocarpine bioactivation is negligible.

Table 1: Relative Contribution of Human Enzyme Isoforms to Lasiocarpine Metabolism

Enzyme IsoformExpression SystemBioactivation ActivityPrimary Metabolic Role
CYP3A4 rCYP / TK6 CellsHigh (Primary) Toxification (DHP formation)
CYP3A5 rCYP / TK6 CellsModerateToxification (DHP formation)
CYP2B6 rCYPLowMinor toxification
FMOs HLMsN/ADetoxification (N-oxidation)
Esterases HLMs / CytosolN/ADetoxification (Hydrolysis)

Data synthesized from comparative metabolic profiling of retronecine-type PAs.

Self-Validating Experimental Protocol: In Vitro Bioactivation & Trapping

Because dehydrolasiocarpine has a half-life measured in seconds, it cannot be isolated or quantified directly. Causality in experimental design dictates that a nucleophilic trapping agent must be used to capture the reactive intermediate the moment it forms.

The following is a self-validating protocol utilizing Valine as a trapping agent to form stable DHP-valine adducts, allowing for accurate LC-MS/MS quantification of .

Protocol: HLM Incubation and Adduct Trapping

1. Preparation of the Matrix (The Self-Validating System) A robust assay requires internal validation to rule out artifactual oxidation or extraction failures.

  • Test System: Human Liver Microsomes (HLMs) at 1.0 mg/mL protein concentration.

  • Positive Control: Midazolam (a known CYP3A4 substrate) to verify HLM enzymatic viability.

  • Negative Control: Incubation mixture lacking the NADPH-regenerating system. Validation logic: If DHP-valine adducts appear in this control, the system is compromised by non-enzymatic auto-oxidation.

2. Reaction Initiation

  • Combine HLMs, 100 µM Lasiocarpine, and 10 mM L-Valine (trapping agent) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

3. Termination and Extraction

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., DHP-valine-d8). Validation logic: The internal standard corrects for any matrix effects or losses during extraction, ensuring quantitative trustworthiness.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C to precipitate denatured proteins.

4. LC-MS/MS Analysis

  • Transfer the supernatant for LC-MS/MS analysis. Monitor the specific transitions for DHP-valine adducts (e.g., derivatized with phenyl isothiocyanate for enhanced ionization).

ExperimentalWorkflow Step1 Prepare HLMs / rCYPs (Enzyme Source) Step2 Add Lasiocarpine + NADPH + Valine Trapping Agent Step1->Step2 Step3 Incubate at 37°C (Include -NADPH Control) Step2->Step3 Step4 Terminate Reaction (Ice-Cold Acetonitrile) Step3->Step4 Step5 Centrifuge & Extract (Isolate DHP-Valine) Step4->Step5 Step6 LC-MS/MS Analysis (Quantify Adducts) Step5->Step6

Self-validating in vitro workflow for trapping and quantifying reactive dehydrolasiocarpine.

Downstream Toxicological Consequences

The formation of dehydrolasiocarpine is the initiating event in a cascade of cellular damage. Once formed, dehydrolasiocarpine rapidly diffuses from the CYP active site and attacks adjacent macromolecules.

Genotoxicity via TK6 Cell Lines: Recent advancements in toxicological screening have utilized stably transfected with individual human CYPs. When wild-type TK6 cells (lacking CYP activity) are exposed to lasiocarpine, no genotoxicity is observed. However, in TK6 cells expressing human CYP3A4, lasiocarpine exposure results in:

  • DNA Adduct Formation: Dehydrolasiocarpine cross-links DNA strands, leading to replication fork stalling.

  • 
    H2AX Phosphorylation:  A direct biomarker for double-strand DNA breaks.
    
  • Micronucleus Formation: Benchmark dose (BMD) modeling demonstrates that lasiocarpine is an exceptionally potent inducer of micronuclei, directly correlating with the high catalytic efficiency of CYP3A4 in forming dehydrolasiocarpine.

Conclusion

The hepatotoxicity and genotoxicity of lasiocarpine are inextricably linked to its CYP3A4-mediated bioactivation into dehydrolasiocarpine. Understanding the structural causality—how the open-ring diester fits the CYP3A4 active pocket, and how hydroxylation triggers spontaneous dehydration—is critical for predictive toxicology. By employing self-validating trapping assays and metabolically competent cell lines, researchers can accurately quantify PA bioactivation, paving the way for better risk assessment of PA-contaminated food, feed, and herbal medicines.

References

  • Ruan, J., Yang, M., Fu, P. P., Ye, Y., & Lin, G. (2014). Metabolic activation of pyrrolizidine alkaloids: insights into the structural and enzymatic basis. Chemical Research in Toxicology, 27(6), 1030-1039.[Link]

  • Ebmeyer, J., Braeuning, A., Glatt, H., These, A., Hessel-Pras, S., & Lampen, A. (2019). Human CYP3A4-mediated toxification of the pyrrolizidine alkaloid lasiocarpine. Food and Chemical Toxicology, 130, 79-88.[Link]

  • Li, X., He, X., Chen, S., Guo, X., Bryant, M. S., Guo, L., ... & Mei, N. (2020). Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines. Food and Chemical Toxicology, 145, 111662.[Link]

  • Zhao, Y., Wang, S., Xia, Q., Gamboa da Costa, G., Doerge, D. R., Cai, L., & Fu, P. P. (2014). Reaction of dehydropyrrolizidine alkaloids with valine and hemoglobin. Chemical Research in Toxicology, 27(10), 1720-1731.[Link]

Exploratory

The Kinetics of Toxicity: Half-Life and Stability of Dehydrolasiocarpine at Physiological pH

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Pyrrolizidine alkaloids (PAs) such as lasiocarpine are ubiquitous botanical toxins that...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Pyrrolizidine alkaloids (PAs) such as lasiocarpine are ubiquitous botanical toxins that pose a severe threat to human and animal health, primarily manifesting as hepatic sinusoidal obstruction syndrome (HSOS) and tumorigenicity. Lasiocarpine itself is chemically stable and relatively inert; its toxicity is entirely dependent on hepatic metabolic activation by Cytochrome P450 (CYP) enzymes. This biotransformation yields a highly reactive dehydropyrrolizidine alkaloid (DHPA)—specifically, dehydrolasiocarpine (also known as lasiocarpine pyrrole).

The defining characteristic of dehydrolasiocarpine is its extreme aqueous instability at physiological pH (7.4). Because its half-life is measured in mere seconds, dehydrolasiocarpine acts as a "hit-and-run" alkylating agent. This whitepaper dissects the chemical causality behind this instability, provides quantitative kinetic data, and outlines self-validating experimental workflows for trapping and quantifying these fleeting intermediates.

The Chemical Causality of Aqueous Instability

To understand the ultra-short half-life of dehydrolasiocarpine, one must examine its molecular architecture. Dehydrolasiocarpine features a pyrrolic core with esterified hydroxyl groups at the C7 and C9 positions.

At physiological pH (7.4), the lone pair of electrons on the pyrrole nitrogen acts as a powerful intramolecular driving force. Through resonance delocalization, this lone pair facilitates the spontaneous cleavage of the ester bonds at C7 and C9. The expulsion of these leaving groups generates a highly electrophilic, resonance-stabilized azafulvenium ion .

Because biological matrices are predominantly aqueous, the azafulvenium ion is immediately subjected to nucleophilic attack by water molecules (hydrolysis), rapidly converting it into the more stable, yet still toxicologically relevant, (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). If softer nucleophiles—such as glutathione (GSH), protein sulfhydryls, or DNA bases—are in immediate proximity, the azafulvenium ion will covalently bind to them, initiating the cascade of cytotoxicity and genotoxicity[1].

G Lasiocarpine Lasiocarpine (Stable Parent PA) CYP450 CYP3A4 / CYP2A Oxidation (Hepatic Microsomes) Lasiocarpine->CYP450 Dehydrolasiocarpine Dehydrolasiocarpine (Reactive DHPA) CYP450->Dehydrolasiocarpine Metabolic Activation Azafulvenium Azafulvenium Ion (Electrophilic Intermediate) Dehydrolasiocarpine->Azafulvenium Loss of Ester Groups (t1/2 < 5 seconds) Hydrolysis Aqueous Hydrolysis (H2O, pH 7.4) Azafulvenium->Hydrolysis Nucleophiles Nucleophilic Attack (GSH, Proteins, DNA) Azafulvenium->Nucleophiles DHP DHP (Stable Hydrolyzed Metabolite) Hydrolysis->DHP Adducts Pyrrole Adducts (Toxicity / Genotoxicity) Nucleophiles->Adducts

Fig 1: Metabolic activation of lasiocarpine and the subsequent degradation/adduct formation pathways.

Quantitative Stability and Half-Life Data

Standard chromatographic techniques (like HPLC or LC-MS) are fundamentally incapable of measuring the aqueous half-life of DHPAs because the time required for sample preparation and column transit far exceeds the lifespan of the molecule.

Instead, researchers utilize potentiometric tracking . When the ester groups of a DHPA are hydrolyzed in a weakly buffered aqueous solution, the release of the corresponding acids causes a rapid, measurable drop in pH. By tracking this pH change over time and fitting it to a single-component exponential decay model, the exact half-life can be derived[2].

As summarized in Table 1, the aqueous half-lives of DHPAs at pH 8.0 (which closely models the kinetics at physiological pH 7.4) range from fractions of a second to just over five seconds[2][3]. Dehydrolasiocarpine, being an open-chain diester, exhibits extreme reactivity comparable to dehydromonocrotaline, placing its estimated half-life firmly in the < 5-second range.

Table 1: Aqueous Half-Lives of Representative Dehydropyrrolizidine Alkaloids
Pyrrolic Metabolite (DHPA)Structural ClassificationAqueous Half-Life (t½)Primary Toxicological Outcome
Dehydro-7-acetyllycopsamine Monoester~0.31 secondsRapid local hepatotoxicity
Dehydromonocrotaline Cyclic Diester~3.4 secondsHepatotoxicity & Pneumotoxicity
Dehydrotrichodesmine Cyclic Diester~5.4 secondsHepatotoxicity & Neurotoxicity
Dehydrolasiocarpine Open-chain Diester< 5.0 seconds (Est.)Hepatotoxicity & Genotoxicity

Data derived from potentiometric hydrolysis assays in 0.5 mM HEPES buffer[2][3].

Adduct Formation and Phototoxicity

Because dehydrolasiocarpine cannot survive systemic circulation in its free form, its toxicological effects are dictated by immediate local reactions or secondary transport mechanisms.

  • DNA Adducts (Genotoxicity): In the liver, the azafulvenium ion rapidly intercalates and covalently bonds with DNA. In vivo studies of tumorigenic PAs, including lasiocarpine, confirm the formation of a specific set of four biomarkers: DHP-dG-3, DHP-dG-4, DHP-dA-3, and DHP-dA-4 adducts[1]. These epimeric adducts are the root cause of PA-induced liver tumor initiation[1].

  • Protein Adducts (Cytotoxicity): Reaction with structural and enzymatic proteins forms pyrrole-protein adducts, leading to cellular necrosis and the occlusion of hepatic veins (HSOS)[3].

  • Phototoxicity (Lipid Peroxidation): Interestingly, dehydrolasiocarpine also exhibits significant photochemical reactivity. Under UVA irradiation, dehydrolasiocarpine generates reactive oxygen species (ROS)—specifically singlet oxygen—which directly initiates lipid peroxidation[4]. This mechanism is heavily implicated in PA-induced secondary photosensitization and skin carcinogenesis[4].

Validated Experimental Protocols

To study a molecule that disappears in seconds, experimental protocols must act as self-validating systems. The following workflows rely on "trapping" the reactive intermediate before it can undergo aqueous hydrolysis.

Protocol A: LC-MS/MS Trapping Assay using Valine

Rationale: Valine acts as a surrogate nucleophile. By flooding the in vitro incubation matrix with valine, the transient dehydrolasiocarpine preferentially reacts to form a stable DHP-Valine adduct, which can then be quantified via LC-MS/MS[5].

Step-by-Step Methodology:

  • Incubation Matrix Preparation: Prepare a 1.0 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1.0 mg/mL human liver microsomes (HLM), and 10 mM L-valine.

  • Substrate Addition: Introduce lasiocarpine to a final concentration of 100 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1.0 mM final concentration) to initiate CYP450-mediated oxidation.

  • Incubation & Trapping: Incubate at 37°C for 30 minutes. As dehydrolasiocarpine is generated, it is immediately intercepted by the high concentration of valine, forming stable DHP-valine adducts[5].

  • Quenching: Terminate the reaction by adding 1.0 mL of ice-cold acetonitrile. This simultaneously halts enzymatic activity and precipitates the microsomal proteins.

  • Extraction: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C. Isolate the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution & Analysis: Reconstitute the residue in 100 µL of mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid). Analyze via LC-MS/MS using multiple reaction monitoring (MRM) optimized for the specific mass transitions of the DHP-valine adduct.

Workflow Step1 1. In Vitro Incubation (Lasiocarpine + HLM + NADPH) Step2 2. Nucleophilic Trapping (Excess L-Valine added) Step1->Step2 CYP450 generates DHPA Step3 3. Reaction Quenching (Ice-cold Acetonitrile) Step2->Step3 Valine captures Azafulvenium Step4 4. Protein Precipitation (Centrifugation at 14,000 x g) Step3->Step4 Halt kinetics & isolate Step5 5. LC-MS/MS Analysis (Quantify DHP-Valine Adducts) Step4->Step5 Detect m/z transitions

Fig 2: Experimental workflow for the in vitro trapping and quantification of reactive DHPAs.

Protocol B: Potentiometric Determination of Aqueous Half-Life

Rationale: For synthesized or isolated DHPAs, half-life is measured by tracking the pH drop caused by the release of esterified acids during hydrolysis[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a highly sensitive, weak buffer solution of 0.5 mM HEPES adjusted precisely to pH 8.0. Maintain at a constant 37°C under continuous rapid stirring.

  • Probe Calibration: Insert a high-speed, low-latency micro-pH electrode connected to a continuous data logger recording at ≥10 Hz.

  • Injection: Rapidly inject a micro-volume (e.g., 10 µL) of the purified DHPA dissolved in anhydrous acetonitrile into the HEPES buffer.

  • Data Acquisition: Record the exponential decay of the pH as the DHPA hydrolyzes and releases its constituent acids.

  • Kinetic Modeling: Plot the change in proton concentration

    
     over time. Fit the curve to a single-component exponential decay equation (
    
    
    
    ) to derive the rate constant (
    
    
    ) and the half-life (
    
    
    )[2].

Conclusion

The extreme aqueous instability of dehydrolasiocarpine at physiological pH is the fundamental driver of its toxicological profile. With a half-life of mere seconds, it avoids systemic clearance, instead acting locally to form irreversible covalent adducts with cellular macromolecules. For drug development professionals and toxicologists, understanding these kinetics—and deploying appropriate trapping methodologies—is critical for the accurate safety assessment of botanical products and the mitigation of PA-induced hepatotoxicity.

References

  • Pyrrolizidine Alkaloid-Derived DNA Adducts as a Common Biological Biomarker of Pyrrolizidine Alkaloid-Induced Tumorigenicity ResearchGate URL:[Link]

  • Investigation on Pneumotoxicity Induced by Pyrrolizidine Alkaloids ResearchGate URL:[Link]

  • Relationship between in vitro metabolism of pyrrolizidine alkaloids and extrahepatic toxicity in vivo ResearchGate URL:[Link]

  • Reaction of Dehydropyrrolizidine Alkaloids with Valine and Hemoglobin ACS Publications URL:[Link]

  • Photoirradiation of dehydropyrrolizidine alkaloids—Formation of reactive oxygen species and induction of lipid peroxidation ResearchGate / Siberian Federal University URL:[Link]

Sources

Foundational

The Dehydrolasiocarpine Paradigm: Decoding Pyrrolizidine Alkaloid Hepatotoxicity

Executive Summary Pyrrolizidine alkaloids (PAs) represent a ubiquitous class of natural phytotoxins found in over 3% of the world’s flowering plants, posing a severe threat to both agricultural livestock and human safety...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolizidine alkaloids (PAs) represent a ubiquitous class of natural phytotoxins found in over 3% of the world’s flowering plants, posing a severe threat to both agricultural livestock and human safety through contaminated food and herbal medicines 1. Among these, lasiocarpine—a retronecine-type diester—is recognized for its profound hepatotoxic and tumorigenic potency. However, lasiocarpine itself is chemically inert in its parent form. This technical guide explores the historical identification, metabolic causality, and experimental quantification of dehydrolasiocarpine , the highly reactive pyrrolic intermediate responsible for PA-induced veno-occlusive disease and genomic instability.

Historical Context: From Parent Toxin to Reactive Intermediate

Early toxicological studies on PAs observed massive hepatotoxicity, hemorrhagic necrosis, and megalocytosis in exposed subjects [[2]](). Initially, researchers struggled to correlate the systemic concentration of the parent alkaloid with the severity of liver damage. The breakthrough occurred when it was discovered that lasiocarpine is toxic only after metabolic conversion 3.

Because dehydrolasiocarpine is a highly unstable electrophile, it eluded direct quantification for decades. It reacts almost instantaneously with local nucleophiles, meaning it does not accumulate in the blood. The historical shift in PA research moved from attempting to isolate the free pyrrole to identifying its stable "footprints"—specifically, the macromolecular adducts it forms with amino acids, proteins, and DNA 4.

Mechanistic Causality of Dehydrolasiocarpine Toxicity

The toxicity of lasiocarpine is governed by a precise sequence of bioactivation and electrophilic attack, leading to cellular crisis.

Cytochrome P450 Bioactivation

Lasiocarpine is absorbed in the gastrointestinal tract and transported to the liver, where it encounters the Cytochrome P450 (CYP450) enzyme system, primarily CYP3A4 5. The enzyme oxidizes the necine base of the alkaloid, resulting in dehydrogenation. This transforms the stable alkaloid into dehydrolasiocarpine, a highly reactive, bifunctional alkylating agent (a dehydro-PA).

Macromolecular Adduct Formation

Once generated, dehydrolasiocarpine attacks nucleophilic macromolecules. It binds covalently to cellular proteins and DNA, forming pyrrole-protein and pyrrole-DNA adducts 6. Recent structural elucidations have proven that these dehydro-PAs react directly with amino acids like valine to form DHP-valine epimers, which can dissociate over time, further propagating toxicity 4.

Glutathione Depletion and Oxidative Stress

The liver attempts to detoxify dehydrolasiocarpine by conjugating it with glutathione (GSH) to form 7-GSH-DHP 7. However, the rapid formation of the pyrrole quickly overwhelms and depletes hepatic GSH reserves [[6]](). Furthermore, dehydro-PAs like dehydrolasiocarpine are susceptible to photoirradiation, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals, which initiate severe lipid peroxidation 8.

Cell Cycle Impairment

The culmination of DNA adduction and oxidative stress triggers a profound DNA damage response. Lasiocarpine exposure downregulates cell cycle progression genes (e.g., WEE1, CHEK1) and upregulates damage markers (ATM), forcing the cell into a late G2/M phase arrest 9. This results in megalocytosis—the formation of massively enlarged hepatocytes that cannot divide, ultimately leading to liver necrosis.

G Lasiocarpine Lasiocarpine (Parent PA) CYP3A4 Hepatic CYP450 (e.g., CYP3A4) Lasiocarpine->CYP3A4 Metabolic Activation Dehydro Dehydrolasiocarpine (Reactive Pyrrole) CYP3A4->Dehydro Oxidation GSH GSH Conjugation (Detoxification) Dehydro->GSH GSH Depletion Adducts Macromolecule Adducts (DNA/Protein Cross-linking) Dehydro->Adducts Electrophilic Attack Toxicity Hepatotoxicity & Veno-Occlusive Disease Adducts->Toxicity Cellular Dysfunction

Metabolic activation of lasiocarpine to dehydrolasiocarpine and subsequent hepatotoxicity pathways.

Quantitative Structure-Toxicity Relationships

Not all PAs metabolize into reactive pyrroles at the same rate. The structural configuration of the PA dictates the efficiency of CYP450 bioactivation and the subsequent volume of pyrrole-protein adducts formed [[6]]().

Table 1: Comparative Adduct Formation and Toxicity by PA Class

Pyrrolizidine Alkaloid ClassRepresentative CompoundAdduct Formation RateHepatotoxic Potency
Retronecine-type Diester LasiocarpineHighestSevere (Veno-occlusive disease, Necrosis)
Retronecine-type Monoester LycopsamineModerateModerate
Platynecine-type PlatyphyllineNegligibleNon-toxic

Data synthesized from established structure-toxicity relationships demonstrating that diester PAs like lasiocarpine yield the highest bioactivation rates 6.

Self-Validating Experimental Protocols

To accurately study dehydrolasiocarpine, researchers must overcome its instability. The following protocols utilize surrogate systems and biomarker digestion to ensure robust, reproducible data.

Protocol 1: Cytochrome P450-Mediated Bioactivation Assay
  • Objective: To reliably generate dehydrolasiocarpine in vitro.

  • Causality & Rationale: Primary human hepatocytes rapidly dedifferentiate in standard 2D cultures, losing their baseline CYP450 expression within days. Conversely, wild-type HepG2 cells lack sufficient basal CYP3A4 activity to generate detectable pyrroles. Utilizing a stably transfected human CYP3A4-overexpressing HepG2 cell line (HepG2-CYP3A4) guarantees constant, high-level expression of the specific enzyme responsible for PA bioactivation 5.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HepG2-CYP3A4 cells (and wild-type HepG2 as a negative validation control) in 6-well plates at

      
       cells/well. Incubate for 24 hours to allow adhesion.
      
    • Dosing: Treat cells with 10 µM lasiocarpine dissolved in 0.1% acetonitrile.

    • Incubation: Incubate for 24 hours. The wild-type control validates that toxicity is strictly CYP-dependent.

    • Harvesting: Wash cells with cold PBS to halt metabolism, then lyse using a standard RIPA buffer supplemented with protease inhibitors.

Protocol 2: LC-MS/MS Quantification of Pyrrole-Protein Adducts
  • Objective: To quantify DHP-amino acid cross-links as a surrogate biomarker for dehydrolasiocarpine exposure.

  • Causality & Rationale: Intact pyrrole-protein adducts are massive, highly heterogeneous, and unstable in aqueous media, making direct MS analysis impossible. By employing exhaustive enzymatic digestion (e.g., pronase), the complex cross-linked proteins are reduced to stable, single DHP-amino acid epimers (such as DHP-valine). These small molecules can be accurately ionized and quantified via Multiple Reaction Monitoring (MRM) 4.

  • Step-by-Step Methodology:

    • Protein Precipitation: Add cold acetone to the cell lysate from Protocol 1 to precipitate total proteins. Centrifuge and discard the supernatant containing unreacted parent alkaloids.

    • Enzymatic Digestion: Resuspend the protein pellet in ammonium bicarbonate buffer (pH 7.8). Add Pronase E (1:50 enzyme-to-protein ratio) and incubate at 37°C for 18 hours to fully liberate DHP-amino acid adducts.

    • Solid Phase Extraction (SPE): Pass the digest through a C18 SPE cartridge to desalt and concentrate the DHP-amino acids.

    • LC-MS/MS Analysis: Inject the eluate into a triple quadrupole mass spectrometer. Monitor the specific mass transitions for DHP-valine (e.g., m/z 254 -> 118) to quantify the exact rate of dehydrolasiocarpine formation.

W Step1 HepG2-CYP3A4 Culture Step2 Lasiocarpine Dosing Step1->Step2 Step3 Cell Lysis & Protein Extraction Step2->Step3 Step4 Enzymatic Digestion Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Step-by-step experimental workflow for the in vitro detection of pyrrole-protein adducts.

Conclusion

The identification of dehydrolasiocarpine fundamentally shifted the paradigm of pyrrolizidine alkaloid toxicology from monitoring parent compounds to tracking reactive intermediates and their macromolecular footprints. For drug development professionals and regulatory scientists, utilizing CYP-competent in vitro models and LC-MS/MS adduct quantification is no longer optional—it is the mandatory standard for screening herbal medicines and ensuring consumer safety against covert hepatotoxins.

References

1.2 2.8 3.4 4.7 5.3 6. 5 7.10 8.6 9.1 10.9

Sources

Exploratory

An In-depth Technical Guide to the Binding Affinity of Dehydrolasiocarpine with Nucleophilic Macromolecules

Abstract Dehydrolasiocarpine, a pyrrolic ester metabolite of the hepatotoxic pyrrolizidine alkaloid (PA) lasiocarpine, is a potent electrophile that exerts its toxicity through covalent adduction to cellular nucleophiles...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dehydrolasiocarpine, a pyrrolic ester metabolite of the hepatotoxic pyrrolizidine alkaloid (PA) lasiocarpine, is a potent electrophile that exerts its toxicity through covalent adduction to cellular nucleophiles. This guide provides a comprehensive technical overview of the binding affinity of dehydrolasiocarpine with critical biological macromolecules, namely proteins and DNA. We will delve into the mechanistic underpinnings of its reactivity, present methodologies for the quantitative and qualitative assessment of adduct formation, and offer detailed experimental protocols for researchers in toxicology and drug development. This document is intended to serve as a foundational resource for scientists investigating the toxicokinetics and toxicodynamics of pyrrolizidine alkaloids.

Introduction: The Toxicological Significance of Dehydrolasiocarpine

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins found in thousands of plant species worldwide, and their presence in the food chain poses a significant risk to human and animal health[1][2]. Lasiocarpine, a prominent member of this family, is not toxic in its native form but undergoes metabolic activation in the liver to produce highly reactive pyrrolic esters, with dehydrolasiocarpine being a key toxic intermediate[1][3][4]. This bioactivation is a critical event, transforming a relatively inert molecule into a potent alkylating agent capable of indiscriminately targeting cellular macromolecules.

The covalent binding of dehydrolasiocarpine to proteins and DNA disrupts cellular function, leading to a cascade of toxicological events, including hepatotoxicity, genotoxicity, and carcinogenicity[1][4][5]. Understanding the kinetics and specificity of these binding events is paramount for accurate risk assessment and the development of potential therapeutic interventions. This guide will provide the technical framework for such investigations.

Mechanism of Action: From Bioactivation to Covalent Adduction

The journey from the ingestion of lasiocarpine to cellular damage is a multi-step process initiated by hepatic metabolism.

Bioactivation of Lasiocarpine

Lasiocarpine is metabolized primarily by cytochrome P450 enzymes (CYPs), particularly CYP3A4 in humans, in the liver[1]. This enzymatic oxidation introduces a double bond into the pyrrolizidine nucleus, converting lasiocarpine into the highly electrophilic and unstable dehydrolasiocarpine.

Lasiocarpine Bioactivation Lasiocarpine Lasiocarpine (Inert Parent Compound) Dehydrolasiocarpine Dehydrolasiocarpine (Reactive Electrophile) Lasiocarpine->Dehydrolasiocarpine CYP450 (e.g., CYP3A4) Liver Bioactivation Macromolecules Nucleophilic Macromolecules (Proteins, DNA) Dehydrolasiocarpine->Macromolecules Electrophilic Attack Adducts Covalent Adducts (Toxicity) Macromolecules->Adducts Covalent Bonding

Caption: Bioactivation of lasiocarpine to its reactive metabolite.

Electrophilic Attack on Nucleophiles

Dehydrolasiocarpine is a bifunctional alkylating agent, meaning it has two electrophilic centers that can react with nucleophiles[6]. The primary targets for this electrophilic attack are soft nucleophiles, with a particular affinity for the sulfhydryl group of cysteine residues in proteins and glutathione (GSH), as well as the nitrogen atoms in the purine bases of DNA, most notably the N7 position of guanine[4][6][7].

Dehydrolasiocarpine Adduction DLP Dehydrolasiocarpine (Electrophile) Protein Protein (Cysteine, Histidine, Lysine) DLP->Protein Covalent Binding DNA DNA (Guanine, Adenine) DLP->DNA Covalent Binding GSH Glutathione (Detoxification) DLP->GSH Covalent Binding ProteinAdduct Protein Adducts (Enzyme Inhibition, Cytotoxicity) Protein->ProteinAdduct DNAAdduct DNA Adducts (Genotoxicity, Carcinogenicity) DNA->DNAAdduct GSHAdduct GSH Conjugate (Excretion) GSH->GSHAdduct

Caption: Dehydrolasiocarpine's reaction with key cellular nucleophiles.

Quantitative Assessment of Binding Affinity

A quantitative understanding of the binding affinity of dehydrolasiocarpine is crucial for predicting its toxic potential. While specific kinetic constants for dehydrolasiocarpine are not extensively reported in the literature, the principles of covalent inhibitor kinetics can be applied. The interaction is typically a two-step process: an initial non-covalent binding followed by an irreversible covalent bond formation. This can be described by the following equation:

E + I ⇌ E·I → E-I

Where E is the macromolecule (enzyme or DNA), I is dehydrolasiocarpine, E·I is the non-covalent complex, and E-I is the covalent adduct. The key kinetic parameters are the inhibition constant (KI) for the initial binding and the rate of inactivation (kinact). The overall second-order rate constant (kinact/KI) represents the efficiency of covalent modification.

Nucleophilic TargetMacromoleculeMethod of AnalysisBinding Affinity/ReactivityReference
Cysteine (Sulfhydryl Group)Proteins, Glutathione (GSH)In vitro incubation with trapping agents (GSH, N-acetylcysteine), LC-MS/MSHigh reactivity, rapid depletion of cellular GSH. Considered a primary detoxification pathway.[4][5]
Guanine (N7 position)DNAIn vitro incubation with calf thymus DNA, LC-MS/MS, 32P-postlabellingForms stable DNA adducts, leading to genotoxicity.[7]
AdenineDNAIn vitro incubation with calf thymus DNA, LC-MS/MSForms DNA adducts, though generally at a lower frequency than guanine.[8]
Protein (overall)Liver Microsomal ProteinsIn vitro incubation with radiolabeled lasiocarpine, protein precipitation, and scintillation countingDemonstrates significant time- and concentration-dependent covalent binding.[9]
ActinProteinWestern Blotting of DNA-Protein Cross-linksIdentified as a protein component in DNA-protein cross-links induced by dehydropyrrolizidine alkaloids.[6]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to assess the binding affinity of dehydrolasiocarpine.

In Vitro Covalent Binding Assay using Radiolabeled Lasiocarpine

This protocol quantifies the total covalent binding of dehydrolasiocarpine to liver microsomal proteins.

Radiolabeled Covalent Binding Assay cluster_incubation Incubation cluster_quenching Reaction Quenching & Protein Precipitation cluster_washing Washing cluster_quantification Quantification Incubate Incubate Radiolabeled Lasiocarpine with Liver Microsomes and NADPH Quench Quench Reaction with Acetonitrile Incubate->Quench Precipitate Precipitate Proteins Quench->Precipitate Wash Wash Protein Pellet to Remove Non-covalently Bound Radioactivity Precipitate->Wash Solubilize Solubilize Protein Pellet Wash->Solubilize Count Quantify Radioactivity via Liquid Scintillation Counting Solubilize->Count

Caption: Workflow for the in vitro covalent binding assay.

Materials:

  • [3H]- or [14C]-lasiocarpine

  • Liver microsomes (human or rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Methanol

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail

  • Scintillation vials

  • Liquid scintillation counter

Procedure:

  • Incubation:

    • In a microcentrifuge tube, combine liver microsomes (final concentration 0.5-1.0 mg/mL protein) and the NADPH regenerating system in phosphate buffer.

    • Add [3H]- or [14C]-lasiocarpine (final concentration typically 1-50 µM).

    • Initiate the reaction by adding the NADPH regenerating system. Include control incubations without the NADPH regenerating system to measure non-metabolically mediated binding.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Quenching and Protein Precipitation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Precipitate the proteins by adding an equal volume of 10% (w/v) TCA.

    • Vortex and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

  • Washing:

    • Carefully aspirate and discard the supernatant.

    • Resuspend the protein pellet in a methanol:water (1:1) solution and vortex.

    • Centrifuge and discard the supernatant. Repeat this wash step three times to ensure complete removal of non-covalently bound radiolabel.

  • Quantification:

    • Solubilize the final protein pellet in a suitable solvent (e.g., 1 N NaOH or a tissue solubilizer).

    • Transfer the solubilized protein to a scintillation vial.

    • Add scintillation cocktail and vortex.

    • Measure the radioactivity using a liquid scintillation counter.

    • Determine the protein concentration of a parallel sample to express the results as pmol equivalents bound per mg of protein.

Glutathione (GSH) Trapping Assay with LC-MS/MS Analysis

This protocol is designed to detect and identify the formation of dehydrolasiocarpine-GSH conjugates.

Materials:

  • Lasiocarpine

  • Liver microsomes

  • NADPH regenerating system

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with 0.1% formic acid)

  • Methanol (with 0.1% formic acid)

  • LC-MS/MS system (e.g., QTRAP or high-resolution mass spectrometer)

Procedure:

  • Incubation:

    • Combine liver microsomes (1 mg/mL protein), lasiocarpine (e.g., 10 µM), and GSH (e.g., 1 mM) in phosphate buffer.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for 30-60 minutes.

  • Sample Preparation:

    • Quench the reaction with two volumes of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the metabolites using a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode.

      • Utilize precursor ion scanning for the characteristic fragment of GSH (m/z 272) or neutral loss scanning for the pyroglutamic acid moiety (129 Da) to specifically detect GSH conjugates.

      • Alternatively, use high-resolution mass spectrometry to search for the predicted exact mass of the dehydrolasiocarpine-GSH conjugate.

      • Acquire product ion spectra to confirm the structure of the detected conjugate.

Analysis of Dehydrolasiocarpine-DNA Adducts by LC-MS/MS

This protocol outlines the methodology for identifying specific DNA adducts formed by dehydrolasiocarpine.

Materials:

  • Lasiocarpine

  • Liver S9 fraction or microsomes with an NADPH regenerating system

  • Calf thymus DNA

  • Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • LC-MS/MS system

Procedure:

  • In Vitro Adduct Formation:

    • Incubate lasiocarpine with liver S9 fraction or microsomes, the NADPH regenerating system, and calf thymus DNA at 37°C.

  • DNA Isolation and Hydrolysis:

    • Isolate the DNA from the incubation mixture using standard phenol-chloroform extraction and ethanol precipitation methods.

    • Enzymatically hydrolyze the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Separate the nucleosides by reverse-phase HPLC.

    • Analyze the eluent by tandem mass spectrometry.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the specific transition of the protonated adduct to the protonated DHP-base moiety.

    • Confirm the identity of the adducts by comparing their retention times and mass spectra with those of authentic standards, if available.

Conclusion

The covalent binding of dehydrolasiocarpine to nucleophilic macromolecules is the pivotal event in the cascade of toxicity induced by lasiocarpine. This guide has provided a comprehensive overview of the mechanisms underlying this process and has detailed robust experimental protocols for its investigation. A thorough understanding of the binding affinity and specificity of dehydrolasiocarpine is essential for researchers and drug development professionals working to mitigate the risks associated with pyrrolizidine alkaloid exposure. The application of the methodologies described herein will enable a more accurate assessment of the toxic potential of these and other reactive metabolites, contributing to the development of safer medicines and a more secure food supply.

References

  • Fu, P. P., Xia, Q., Lin, G., & Chou, M. W. (2004). Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms. Drug metabolism reviews, 36(1), 1–55.
  • He, X., Xia, Q., Shi, Q., & Fu, P. P. (2020). Effects of glutathione and cysteine on pyrrolizidine alkaloid-induced hepatotoxicity and DNA adduct formation in rat primary hepatocytes. Journal of environmental science and health. Part C, Toxicology and carcinogenesis, 38(2), 109–123. [Link]

  • Ma, L., Wen, B., Ruan, Q., & Zhu, M. (2008). Rapid screening of glutathione-trapped reactive metabolites by linear ion trap mass spectrometry with isotope pattern-dependent scanning and postacquisition data mining. Chemical research in toxicology, 21(7), 1477–1483.
  • Mattocks, A. R. (1968). Toxicity of pyrrolizidine alkaloids.
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  • Park, S., Anderson, V. E., & Tretyakova, N. (2004). Structural elucidation of a novel DNA-DNA cross-link of 1,2,3,4-diepoxybutane. Chemical research in toxicology, 17(12), 1638–1651.
  • Ruan, J., Gao, H., Li, N., Xue, J., Chen, J., Ke, C., Ye, Y., Fu, P. P.-C., Zheng, J., Wang, J., & Lin, G. (2015). Blood pyrrole-protein adducts—A biomarker of pyrrolizidine alkaloid-induced liver injury in humans. Journal of Environmental Science and Health, Part C, 33(4), 404–421.
  • Stegelmeier, B. L., Edgar, J. A., Colegate, S. M., Gardner, D. R., Schoch, T. K., Coulombe, R. A., & Molyneux, R. J. (2016). Dehydropyrrolizidine Alkaloid Toxicity, Cytotoxicity, and Carcinogenicity. Toxins, 8(12), 356. [Link]

  • Xia, Q., He, X., Shi, Q., Lin, G., & Fu, P. P. (2015). 7-Glutathione Pyrrole Adduct: A Potential DNA Reactive Metabolite of Pyrrolizidine Alkaloids. Chemical research in toxicology, 28(4), 710–717. [Link]

  • Yan, Z., & Caldwell, G. W. (2004). A high-throughput screening assay for the determination of the covalent binding of reactive metabolites to liver microsomes. Analytical biochemistry, 330(1), 23–29.
  • Yee, S. B., Ragsdale, J. L., & Scheri, R. C. (1999). Pyrrolizidine alkaloids crosslink DNA with actin. Toxicology and applied pharmacology, 154(1), 58–65.
  • Zhu, X., Kalyanaraman, N., & Subramanian, R. (2011). Enhanced screening of glutathione-trapped reactive metabolites by in-source collision-induced dissociation and extraction of product ion using UHPLC-high resolution mass spectrometry. Analytical chemistry, 83(24), 9516–9523.
  • Fu, P. P., Xia, Q., He, X., & Zhao, Y. (2017). Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides. Journal of Food and Drug Analysis, 25(4), 984-991. [Link]

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Foundational

Dehydrolasiocarpine-Derived DNA Adducts: Mechanisms, Toxicological Profiling, and Analytical Methodologies

Executive Summary Pyrrolizidine alkaloids (PAs) represent a major class of naturally occurring phytotoxins responsible for severe hepatotoxicity and tumorigenicity in humans and livestock. Lasiocarpine, a prototype helio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolizidine alkaloids (PAs) represent a major class of naturally occurring phytotoxins responsible for severe hepatotoxicity and tumorigenicity in humans and livestock. Lasiocarpine, a prototype heliotridine-type PA, exerts its genotoxic effects not as a parent compound, but through its highly reactive metabolic intermediate: dehydrolasiocarpine . This in-depth technical guide explores the metabolic activation of lasiocarpine, the precise structural mechanisms by which dehydrolasiocarpine forms covalent DNA adducts, and the standardized analytical workflows required to isolate and quantify these critical biomarkers in drug development and toxicological research.

Metabolic Activation: From Pro-Toxin to Ultimate Carcinogen

Lasiocarpine is chemically inert toward DNA in its native state. Its toxicity is strictly dependent on hepatic metabolic activation, primarily catalyzed by the Cytochrome P450 3A4 (CYP3A4) isoenzyme[1].

Through oxidative dehydrogenation, CYP3A4 converts lasiocarpine into dehydrolasiocarpine, a highly electrophilic didehydropyrrolizidine alkaloid (pyrrolic ester)[2]. Because of its extreme instability, dehydrolasiocarpine rapidly undergoes one of two pathways:

  • Direct Alkylation: It directly attacks nucleophilic macromolecules (DNA and proteins).

  • Hydrolysis: It hydrolyzes into 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), which also acts as a reactive alkylating agent[2].

MetabolicPathway Lasiocarpine Lasiocarpine (Parent PA) CYP3A4 CYP3A4 Oxidation (Liver Microsomes) Lasiocarpine->CYP3A4 Dehydrolasiocarpine Dehydrolasiocarpine (Reactive Pyrrolic Ester) CYP3A4->Dehydrolasiocarpine DHP DHP (Hydrolysis Product) Dehydrolasiocarpine->DHP Hydrolysis DNA Cellular DNA (Nucleophilic Target) Dehydrolasiocarpine->DNA Direct Binding DHP->DNA Binding Adducts DHP-DNA Adducts (Biomarkers) DNA->Adducts

Metabolic activation of lasiocarpine leading to the formation of DHP-derived DNA adducts.

Mechanisms of DNA Adduct Formation

The interaction between dehydrolasiocarpine (or DHP) and cellular DNA is not random; it exhibits strict regioselectivity driven by steric hindrance and nucleophilicity. The electrophilic C9 position of the necine base preferentially attacks the exocyclic amino groups of specific DNA nucleosides[3].

This nucleophilic attack targets:

  • The N2 position of Deoxyguanosine (dG)

  • The N6 position of Deoxyadenosine (dA)

This reaction yields a signature set of four epimeric DHP-DNA adducts. Because these adducts are consistently formed across various tumorigenic PAs, they are now recognized as common biological biomarkers for PA-induced liver tumor formation[4].

Quantitative and Structural Profile of DHP-DNA Adducts

The four primary adducts exist as two pairs of interconvertible epimers. Quantitative studies indicate that the dG adducts are formed predominantly over the dA adducts[4].

Adduct DesignationNucleoside TargetDNA Binding SiteNecine Base LinkageEpimeric PairRelative Abundance
DHP-dG-3 Deoxyguanosine (dG)N2 exocyclic amineC9 positionDHP-dG-4Predominant
DHP-dG-4 Deoxyguanosine (dG)N2 exocyclic amineC9 positionDHP-dG-3Predominant
DHP-dA-3 Deoxyadenosine (dA)N6 exocyclic amineC9 positionDHP-dA-4Minor
DHP-dA-4 Deoxyadenosine (dA)N6 exocyclic amineC9 positionDHP-dA-3Minor

Toxicological & Clinical Implications

Beyond hepatic tumorigenicity, dehydrolasiocarpine and related dehydro-PAs exhibit profound phototoxicity. Research demonstrates that UVA photoirradiation of dehydrolasiocarpine generates reactive oxygen species (ROS), specifically singlet oxygen and superoxide anion radicals[5].

When these dehydro-PAs are irradiated in the presence of lipids, they initiate severe lipid peroxidation in a light dose-responsive manner[6]. This mechanistic pathway explains the clinical presentation of PA-induced secondary (hepatogenous) photosensitization and provides a molecular basis for PA-induced skin cancers[6].

Standardized Experimental Protocol: In Vitro Adduct Generation & LC-MS/MS Detection

To accurately study dehydrolasiocarpine-derived DNA adducts, researchers must employ a self-validating workflow that accounts for the transient nature of the pyrrolic metabolites. The following protocol outlines the authoritative methodology for generating and quantifying these adducts.

Workflow Incubation 1. Microsomal Incubation Extraction 2. DNA Extraction Incubation->Extraction Digestion 3. Enzymatic Digestion Extraction->Digestion LCMS 4. LC-ESI-MS/MS Analysis Digestion->LCMS Data 5. Adduct Quantification LCMS->Data

Step-by-step workflow for the in vitro generation and LC-MS/MS detection of DHP-DNA adducts.

Step 1: Microsomal Incubation (Adduct Generation)
  • Procedure: Incubate lasiocarpine with human or rat liver microsomes, an NADPH-generating system, and calf thymus DNA at 37°C.

  • Causality & Logic: Lasiocarpine is a pro-toxin requiring CYP3A4-mediated oxidation. Calf thymus DNA is introduced directly into the incubation matrix to act as an immediate nucleophilic trap. If the DNA is not present during metabolism, the highly unstable dehydrolasiocarpine will rapidly degrade before it can be analyzed.

Step 2: DNA Extraction and Purification
  • Procedure: Terminate the reaction and extract the DNA using a standard phenol-chloroform-isoamyl alcohol precipitation method, followed by ethanol washing.

  • Causality & Logic: Microsomal proteins, unreacted PAs, and lipid membranes will cause severe ion suppression during mass spectrometry. Phenol-chloroform extraction isolates the high-molecular-weight adducted DNA, ensuring matrix-free downstream analysis.

Step 3: Enzymatic Digestion
  • Procedure: Treat the purified DNA pellet with a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C.

  • Causality & Logic: Liquid Chromatography-Mass Spectrometry (LC-MS) cannot ionize intact genomic DNA. This specific enzymatic triad systematically cleaves the phosphodiester backbone and removes terminal phosphate groups, reducing the polymer into single, ionizable adducted nucleosides (DHP-dG and DHP-dA)[3].

Step 4: LC-ESI-MS/MS Analysis
  • Procedure: Inject the digested nucleosides into an HPLC system coupled with an Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality & Logic: Because the four adducts are structural epimers with identical molecular weights, MS alone cannot distinguish them. HPLC separates the epimers temporally based on slight polarity differences. MRM mode ensures a self-validating system by tracking specific precursor-to-product ion transitions, eliminating false positives from background biological noise[4].

References

  • Reaction of Dehydropyrrolizidine Alkaloids with Valine and Hemoglobin. acs.org.[Link]

  • Formation of DHP-derived DNA adducts from metabolic activation of the prototype heliotridine-type pyrrolizidine alkaloid, lasiocarpine. researchgate.net.[Link]

  • Principal metabolism pathways of lasiocarpine in humans. researchgate.net.[Link]

  • Pyrrolizidine Alkaloid-Derived DNA Adducts as a Common Biological Biomarker of Pyrrolizidine Alkaloid-Induced Tumorigenicity. acs.org.[Link]

  • Full Structure Assignments of Pyrrolizidine Alkaloid DNA Adducts and Mechanism of Tumor Initiation. nih.gov.[Link]

  • Photoirradiation of dehydropyrrolizidine alkaloids-Formation of reactive oxygen species and induction of lipid peroxidation. researchgate.net.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesizing dehydrolasiocarpine from lasiocarpine reference standards

Application Note: Anhydrous Synthesis and Validation of Dehydrolasiocarpine from Lasiocarpine Reference Standards Target Audience: Toxicologists, Analytical Chemists, and Drug Development Professionals. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Anhydrous Synthesis and Validation of Dehydrolasiocarpine from Lasiocarpine Reference Standards

Target Audience: Toxicologists, Analytical Chemists, and Drug Development Professionals.

Executive Summary & Mechanistic Rationale

Lasiocarpine is a highly toxic, 1,2-unsaturated pyrrolizidine alkaloid (PA) widely utilized as a reference standard in predictive toxicology. In biological systems, lasiocarpine is relatively inert until it undergoes hepatic bioactivation—primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme—to form dehydrolasiocarpine [1]. This reactive pyrrolic ester is the principal electrophilic intermediate responsible for alkylating nucleophilic macromolecules (such as DNA and proteins), which drives the severe hepatotoxicity, veno-occlusive disease, and tumorigenicity characteristic of PA exposure[2].

Synthesizing dehydrolasiocarpine in vitro presents a profound chemical challenge due to its extreme hydrolytic instability. In the presence of even trace amounts of water, dehydrolasiocarpine rapidly undergoes ester bond cleavage to form the stable, but biologically distinct, (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)[3]. Therefore, traditional aqueous extraction and purification methods are fundamentally incompatible with this synthesis.

To overcome this, this protocol adapts the classical Mattocks dehydrogenation method[4]. By utilizing o-chloranil (or o-bromanil) as a mild, highly specific oxidizing agent in a strictly anhydrous chloroform environment, the 1,2-unsaturated pyrrolizidine ring is selectively converted to a pyrrole without cleaving the delicate necic acid ester bonds at the C7 and C9 positions.

The Causality of Solid-Phase Quenching: The defining mechanistic choice in this protocol is the use of a solid-phase basic resin (hydroxy-form anion exchange resin). The oxidation reaction generates acidic phenolic byproducts from the quinone reduction. Because aqueous washing would instantly destroy the product, the solid-phase resin is introduced to instantly neutralize and sequester these acidic byproducts while maintaining a strictly anhydrous environment, ensuring the survival of the intact dehydrolasiocarpine[5].

Metabolic Pathway Visualization

MetabolicPathway Lasiocarpine Lasiocarpine (Parent PA) CYP3A4 Hepatic CYP3A4 Oxidation Lasiocarpine->CYP3A4 Dehydrolasiocarpine Dehydrolasiocarpine (Reactive Pyrrole) CYP3A4->Dehydrolasiocarpine Bioactivation DNA_Adducts DNA/Protein Adducts (e.g., DHP-dG) Dehydrolasiocarpine->DNA_Adducts Alkylation Toxicity Hepatotoxicity & Genotoxicity DNA_Adducts->Toxicity

Caption: Metabolic bioactivation of lasiocarpine to dehydrolasiocarpine and subsequent macromolecular alkylation.

Reagents & Materials Matrix

To ensure reproducibility, all reagents must be handled under anhydrous conditions.

Reagent / MaterialRole in SynthesisSpecifications / Notes
Lasiocarpine Parent PA Reference StandardPurity ≥ 98%. Must be completely dry.
o-Chloranil (or o-Bromanil)Dehydrogenating Agent3,4,5,6-tetrachloro-1,2-benzoquinone.
Chloroform (CHCl₃) Reaction SolventMust be strictly anhydrous (HPLC grade, stored over molecular sieves)[4].
AG 1-X8 Resin Solid-Phase Quenching AgentStrong anion exchange resin, converted to the hydroxy (OH⁻) form prior to use[4].
Hexane / Ethyl Ether Recrystallization SolventsAnhydrous grade for final purification[5].

Experimental Protocol

Step 1: Preparation of the Anhydrous Environment

  • Bake all glassware (round-bottom flasks, glass syringes) at 120°C for at least 4 hours and cool in a desiccator.

  • Purge the reaction vessel with dry Nitrogen (N₂) or Argon gas to displace ambient humidity.

  • Dissolve 1.0 g of lasiocarpine in 200 mL of anhydrous chloroform in a 500 mL round-bottom flask[4].

  • Submerge the flask in an ice bath (0°C) and allow the solution to equilibrate for 15 minutes.

Step 2: Oxidation Reaction

  • Prepare a solution of 1.05 molar equivalents of o-chloranil (or o-bromanil) in 5-10 mL of cold, anhydrous chloroform.

  • Using a glass syringe, add the o-chloranil solution dropwise to the stirring lasiocarpine solution over 1 minute[4].

  • Agitate the reaction mixture vigorously in the ice bath for exactly 1 to 2 minutes. Prolonged reaction times lead to over-oxidation and degradation.

Step 3: Solid-Phase Quenching

  • Immediately introduce 60 g of the hydroxy-form AG 1-X8 anion exchange resin directly into the reaction flask[4].

  • Shake the flask strongly for 5 minutes. The resin will bind the reduced o-chloranil byproducts and any liberated acidic species, shifting the solution from dark/cloudy to clear/pale yellow.

Step 4: Isolation and Storage

  • Rapidly filter the mixture through a coarse sintered glass funnel (under vacuum) to remove the resin.

  • Evaporate the chloroform filtrate on a rotary evaporator under reduced pressure at a bath temperature not exceeding 25°C .

  • Re-dissolve the resulting residue in a minimal volume of anhydrous ethyl ether, and precipitate the dehydrolasiocarpine by adding cold hexane[5].

  • Collect the precipitate and immediately store it in an amber vial under Argon at -20°C or colder[4].

Experimental Workflow Visualization

ExpWorkflow Step1 1. Solubilization Dissolve Lasiocarpine in cold anhydrous CHCl3 Step2 2. Oxidation Dropwise addition of o-chloranil/o-bromanil Step1->Step2 Ice bath (0°C) Step3 3. Solid-Phase Quenching Add AG 1-X8 Resin (OH- form) & Agitate Step2->Step3 React 1-2 min Step4 4. Isolation Filtration & Solvent Evaporation Step3->Step4 Removes acidic byproducts Step5 5. Validation LC-MS/MS & UV-Vis Analysis Step4->Step5 Store at -20°C

Caption: Step-by-step workflow for the anhydrous chemical synthesis and validation of dehydrolasiocarpine.

Analytical Validation (The Self-Validating System)

To ensure the integrity of the synthesized dehydrolasiocarpine, this protocol incorporates a bipartite validation gateway. Because dehydrolasiocarpine is exquisitely sensitive to trace water, the presence of the DHP mass in LC-MS acts as an internal failure indicator . If DHP is detected at >5% relative abundance, it proves that moisture breached the system, and the batch must be discarded. This creates a self-validating loop for the anhydrous stringency of the workflow.

Analytical MethodTarget Metric (Dehydrolasiocarpine)Failure Indicator (DHP Degradant)
LC-MS (ESI+) m/z 410 [M+H]⁺ (Intact pyrrolic ester)m/z 154[M+H]⁺ (Hydrolyzed necine base)
UV-Vis Spectroscopy λmax ≈ 230 nm (Conjugated pyrrole)Loss of ester absorbance signatures
Ehrlich's Reagent Immediate deep purple color developmentDelayed or weak color development

References

1.[1] Formation of DHP-derived DNA adducts from metabolic activation of the prototype heliotridine-type pyrrolizidine alkaloid, lasiocarpine. ResearchGate. URL: 2.[2] Lasiocarpine | Hepatotoxic Pyrrolizidine Alkaloid. MedChemExpress. URL: 3.[4] Photoirradiation of dehydropyrrolizidine alkaloids—Formation of reactive oxygen species and induction of lipid peroxidation. Toxicology Letters (via sfu-kras.ru). URL: 4.[5] Association of Dehydromonocrotaline with Rat Red Blood Cells. Chemical Research in Toxicology (ACS Publications). URL: 5.[3] 7-N-Acetylcysteine-pyrrole conjugate—A potent DNA reactive metabolite of pyrrolizidine alkaloids. Journal of Food and Drug Analysis. URL:

Sources

Application

Application Note: Strategies for the Trapping and Isolation of Highly Reactive Pyrrolizidine Alkaloid Metabolites

Mechanistic Background & Rationale Pyrrolizidine alkaloids (PAs) are a diverse class of naturally occurring phytotoxins. While PAs themselves are generally chemically stable and lack direct toxicity, their danger lies in...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Background & Rationale

Pyrrolizidine alkaloids (PAs) are a diverse class of naturally occurring phytotoxins. While PAs themselves are generally chemically stable and lack direct toxicity, their danger lies in their hepatic biotransformation. Within the liver, Cytochrome P450 (CYP450) enzymes oxidize the necine base of 1,2-unsaturated PAs, generating highly unstable and electrophilic dehydropyrrolizidine alkaloids (DHPAs) [[1]]([Link]).

Because DHPAs possess a half-life of mere seconds to minutes in aqueous media, direct isolation of these reactive pyrroles is practically impossible. They rapidly cross-link with nucleophilic targets such as DNA and proteins, initiating hepatotoxic and genotoxic cascades . To successfully isolate and characterize these transient metabolites in a laboratory setting, researchers must employ an in situ trapping strategy. By introducing a strong nucleophile—typically Glutathione (GSH)—in excess during microsomal incubation, the reactive DHPAs are intercepted to form stable dehydropyrrolizidine-GSH (DHP-GSH) conjugates . These conjugates serve as stable surrogates that can be extracted, purified, and quantified using LC-MS/MS [[2]]([Link]).

Metabolic_Trapping PA Pyrrolizidine Alkaloid (Stable Precursor) CYP Hepatic CYP450 PA->CYP DHPA Dehydropyrrolizidine (DHPA) (Reactive Electrophile) CYP->DHPA Conjugate DHP-GSH Conjugate (Stable for Isolation) DHPA->Conjugate In vitro trapping Adducts DNA/Protein Adducts (Toxicity) DHPA->Adducts In vivo GSH Glutathione (GSH) Trapping Agent GSH->Conjugate

Metabolic activation of PAs and in situ trapping of reactive DHPA using glutathione.

Experimental Causality & System Design

To ensure the integrity of the isolated metabolites, the experimental design must account for the thermodynamic instability of the intermediates.

  • Excess Trapping Agent (Causality): GSH is supplemented at 2 mM (a 10-fold molar excess relative to the PA substrate). This high concentration kinetically outcompetes the natural hydrolysis of DHPA into the less reactive (but still difficult to isolate) racemic DHP alcohol, driving the equilibrium entirely toward the DHP-GSH conjugate.

  • Thermal Control (Causality): Enzymatic quenching and subsequent extractions must be performed using ice-cold solvents (e.g., -20°C Acetonitrile). Even after conjugation, DHP-GSH thioethers can degrade if subjected to prolonged heat or highly acidic conditions.

  • Self-Validating System: A robust isolation protocol must prove that the detected conjugate is a true product of CYP450 metabolism and not an artifact of sample preparation. This is achieved by running three parallel negative controls: Control 1 (Omission of NADPH to disable CYP450 activity), Control 2 (Omission of the PA substrate to establish matrix background), and Control 3 (Omission of GSH to confirm trapping dependence).

Step-by-Step Methodologies

Protocol A: In Vitro Microsomal Incubation and In Situ Trapping
  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Mixture: In a 1.5 mL Eppendorf tube, combine:

    • 1.0 mg/mL HLM protein

    • 200 µM target Pyrrolizidine Alkaloid (e.g., Senecionine or Monocrotaline)

    • 2.0 mM reduced Glutathione (GSH)

    • 5.0 mM MgCl₂

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to reach thermal equilibrium.

  • Initiation: Add 1.0 mM NADP⁺ (or an NADPH-regenerating system) to initiate the CYP450-mediated oxidation.

  • Incubation: Allow the reaction to proceed at 37°C for exactly 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume (e.g., 200 µL) of ice-cold (-20°C) acetonitrile. Vortex immediately for 30 seconds.

  • Clarification: Centrifuge the quenched mixture at 14,000 × g for 15 minutes at 4°C to pellet the precipitated microsomal proteins. Transfer the supernatant to a clean glass vial.

Protocol B: Solid-Phase Extraction (SPE) Clean-up

To prevent ion suppression during LC-MS/MS analysis, the DHP-GSH conjugates must be separated from residual buffer salts and unreacted GSH.

  • Conditioning: Pass 2 mL of LC-MS grade Methanol through a C18 SPE cartridge (e.g., Waters Oasis HLB, 30 mg), followed by 2 mL of LC-MS grade water.

  • Loading: Dilute the clarified supernatant from Protocol A with 1 mL of cold water and load it onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 2 mL of 5% Methanol in water to elute highly polar matrix components and unreacted GSH.

  • Elution: Elute the DHP-GSH conjugates using 2 mL of 80% Methanol in water.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen gas at room temperature. Crucial: Do not use heated vacuum centrifugation, as thermal degradation of the conjugate may occur.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 5% Acetonitrile with 0.1% Formic Acid).

Isolation_Workflow Incubation 1. Microsomal Incubation (PA + HLM + GSH) Quench 2. Reaction Quenching (Ice-Cold ACN) Incubation->Quench Centrifuge 3. Centrifugation (4°C, 14000xg) Quench->Centrifuge SPE 4. SPE Clean-up (C18 Cartridge) Centrifuge->SPE LCMS 5. LC-MS/MS (Detection) SPE->LCMS

Step-by-step workflow for the isolation of DHP-GSH conjugates from microsomal incubations.

Protocol C: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL of the reconstituted sample onto a C18 analytical column (e.g., 2.1 × 100 mm, 1.7 µm particle size) maintained at 30°C.

  • Mobile Phases:

    • Phase A: Water containing 0.1% Formic Acid.

    • Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: Run a linear gradient from 5% B to 60% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the DHP-GSH conjugate (See Table 1).

Quantitative Data & Optimization

The successful isolation of PA metabolites relies heavily on optimized MS parameters. The conjugation of DHPA (mass contribution ~136 Da after loss of water) with GSH (mass 307 Da) yields a protonated precursor ion [M+H]⁺ at m/z 443.1. Fragmentation consistently yields a product ion at m/z 148.1, representing the cleaved pyrrole ring, which is the universal biomarker for reactive PA exposure.

Table 1: LC-MS/MS Optimization and SPE Recovery Metrics for DHP-GSH Conjugates

Parent PA SubstrateConjugate Precursor[M+H]⁺ (m/z)Quantifier Product Ion (m/z)Qualifier Product Ion (m/z)Collision Energy (eV)SPE Recovery (%) ± SD
Senecionine443.1148.1296.135 / 2588.5 ± 2.1
Monocrotaline443.1148.1296.135 / 2586.2 ± 3.4
Lasiocarpine443.1148.1296.135 / 2589.1 ± 1.8
Retrorsine443.1148.1296.135 / 2587.4 ± 2.5

Note: The uniformity in precursor and product ions across different parent PAs occurs because the diverse necic acid ester groups are cleaved during the formation of the core dehydropyrrolizidine (DHP) structure prior to or during GSH conjugation.

References

1.[1] Title: Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. Source: Toxins (MDPI). URL:[Link] 2.[3] Title: Metabolic Activation of Pyrrolizidine Alkaloids: Insights into the Structural and Enzymatic Basis. Source: Chemical Research in Toxicology (ACS Publications). URL:[Link] 3.[4] Title: In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids. Source: Archives of Toxicology (Springer). URL:[Link] 4.[2] Title: Microsomal formation of a pyrrolic alcohol glutathione conjugate of the pyrrolizidine alkaloid senecionine. Source: Xenobiotica (Taylor & Francis). URL:[Link]

Sources

Method

Application Note: Advanced Protocols for the Stabilization and NMR Elucidation of Dehydrolasiocarpine

Introduction and Mechanistic Background Dehydrolasiocarpine is a highly reactive dehydropyrrolizidine alkaloid (DHP), formed in vivo via the cytochrome P450-mediated metabolic activation of the parent pyrrolizidine alkal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Background

Dehydrolasiocarpine is a highly reactive dehydropyrrolizidine alkaloid (DHP), formed in vivo via the cytochrome P450-mediated metabolic activation of the parent pyrrolizidine alkaloid, lasiocarpine[1]. As a potent electrophile, dehydrolasiocarpine is responsible for severe hepatotoxicity and genotoxicity by covalently binding to cellular nucleophiles, including proteins and DNA[1].

For analytical chemists and structural biologists, isolating and characterizing intact dehydrolasiocarpine via Nuclear Magnetic Resonance (NMR) spectroscopy presents a formidable challenge. The molecule's extreme instability stems from two primary degradation pathways:

  • Nucleophilic Attack and Hydrolysis: The allylic ester at the C9 position and the ester at the C7 position readily cleave to form a resonance-stabilized carbocation. In aqueous media, this intermediate rapidly hydrolyzes into the secondary pyrrolic metabolite, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP base)[2].

  • Actinic and Acid-Catalyzed Polymerization: UVA photoirradiation of dehydropyrrolizidine alkaloids induces the formation of singlet oxygen and reactive oxygen species (ROS), accelerating sample degradation and lipid peroxidation[3]. Furthermore, trace acids (commonly found in untreated halogenated NMR solvents) catalyze the rapid auto-polymerization of the electron-rich pyrrole ring.

Understanding the causality behind these degradation mechanisms is essential. A successful NMR protocol must act as a self-validating system where environmental controls (light, temperature, solvent purity) directly suppress these specific kinetic pathways[4].

Pathway Visualization

G Lasiocarpine Lasiocarpine (Parent PA) CYP450 CYP450 Oxidation (Hepatic Metabolism) Lasiocarpine->CYP450 Dehydro Dehydrolasiocarpine (Reactive DHP) CYP450->Dehydro Hydrolysis Hydrolysis (H2O) Dehydro->Hydrolysis Aqueous Media Polymerization Auto-Polymerization Dehydro->Polymerization Trace Acid/Light Nucleophiles Cellular Nucleophiles (DNA/Proteins) Dehydro->Nucleophiles In Vivo Stabilization Stabilization Protocol (Dry CD3CN, Argon, Dark) Dehydro->Stabilization Analytical Control DHP_OH DHP Base (Secondary Metabolite) Hydrolysis->DHP_OH Toxicity Hepatotoxicity & Genotoxicity Nucleophiles->Toxicity NMR Stable NMR Analysis Stabilization->NMR

Metabolic activation of lasiocarpine and stabilization pathways for NMR analysis.

Stabilization Strategies for NMR Analysis

To achieve high-resolution 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC) of dehydrolasiocarpine, the experimental environment must be strictly controlled to prevent nucleophilic substitution and actinic degradation.

Solvent Selection and Preparation

The choice of NMR solvent is the single most critical variable. Aqueous media or solvent mixtures containing even trace amounts of water (e.g., 20% acetonitrile in water) lead to the immediate decomposition of DHP adducts[3].

  • Primary Recommendation: Anhydrous Acetonitrile-

    
     (CD
    
    
    
    CN) is the optimal solvent. It is polar enough to dissolve the alkaloid but entirely aprotic and non-nucleophilic, providing stability for up to a week[3].
  • Alternative (Requires Treatment): If Chloroform-

    
     (CDCl
    
    
    
    ) must be used for solubility reasons, it must be filtered through basic alumina immediately prior to use. CDCl
    
    
    naturally degrades to produce deuterium chloride (DCl), which will instantly catalyze the polymerization of the pyrrole core.
Temperature and Environmental Controls
  • Actinic Protection: Because UVA light induces singlet oxygen-mediated degradation[2], all extraction, purification, and NMR acquisition steps must be performed using amber glassware or under yellow laboratory lighting.

  • Thermal Control: NMR probes should be pre-chilled to sub-ambient temperatures (278 K to 283 K) to lower the kinetic energy available for auto-polymerization.

Quantitative Stability Data

Table 1: Kinetic Stability of Dehydrolasiocarpine in Various NMR Solvents

Solvent SystemTemperatureAdditives / TreatmentEstimated Half-Life (

)
Primary Degradation Mechanism
CD

CN (Anhydrous)
278 KArgon purged> 7 days Slow auto-polymerization
CD

CN / D

O (1:1)
298 KNone< 2 hoursRapid hydrolysis at C7/C9
CDCl

(Untreated)
298 KNone< 30 minutesAcid-catalyzed polymerization
CDCl

(Treated)
278 KBasic Alumina filtered~ 24 hoursTrace acid regeneration

Note: Stability is validated by monitoring the sum of peak areas via HPLC or by integrating against an internal standard (e.g., tert-butanol) in serial


H NMR acquisitions[3].

Experimental Workflow and Protocols

Workflow Step1 Step 1: Isolation Extract under Argon Use Amber Glassware Step2 Step 2: Purification HPLC (Aprotic Solvents) Avoid Aqueous Media Step1->Step2 Step3 Step 3: Solvent Prep Dry CD3CN Trace Acid Removal Step2->Step3 Step4 Step 4: NMR Acquisition Probe Temp: 278 K COSY/HSQC/HMBC Step3->Step4

Step-by-step workflow for the isolation and NMR acquisition of dehydrolasiocarpine.

Protocol: Direct Stabilization and NMR Acquisition of Dehydrolasiocarpine

Materials Required:

  • Dehydrolasiocarpine (isolated or synthesized)

  • Anhydrous Acetonitrile-

    
     (CD
    
    
    
    CN, 99.96% D, ampoules preferred)
  • Argon gas (high purity)

  • Amber NMR tubes (5 mm)

  • Internal standard: tert-butanol (anhydrous)

Step-by-Step Methodology:

  • Preparation of the Solvent Environment: Open a fresh ampoule of anhydrous CD

    
    CN under an Argon atmosphere. If using a previously opened bottle, dry the solvent over activated 3Å molecular sieves for 24 hours prior to use.
    
  • Sample Dissolution: In a glovebox or under a continuous Argon stream, dissolve approximately 2–5 mg of dehydrolasiocarpine in 600 µL of the prepared CD

    
    CN.
    
  • Internal Standardization (Self-Validation): Add a known trace quantity of anhydrous tert-butanol to the solution. This acts as an internal standard to monitor the structural integrity and concentration of the DHP over time[3].

  • Transfer and Sealing: Transfer the solution into an amber NMR tube. Purge the headspace of the tube with Argon for 30 seconds, then immediately seal it with a tightly fitting cap and Parafilm.

  • NMR Probe Equilibration: Pre-chill the NMR spectrometer probe to 278 K (5 °C). Allow the temperature to stabilize for at least 15 minutes before inserting the sample.

  • Data Acquisition: Acquire 1D

    
    H NMR spectra immediately upon insertion. Follow with 2D homonuclear decoupling (COSY) and heteronuclear experiments (HSQC, HMBC)[3]. Monitor the integration ratio of the DHP necine protons against the tert-butanol methyl protons every 12 hours to validate sample stability.
    
Diagnostic NMR Parameters

To confirm the structural integrity of the dehydrolasiocarpine core, researchers should look for the characteristic resonances of the dehydropyrrolizidine (necine) base.

Table 2: Representative Diagnostic


H NMR Parameters for the DHP Core (500 MHz, CD

CN)
Proton PositionMultiplicityRepresentative Chemical Shift (

, ppm)
Structural Significance
H-2 & H-3 Doublets (d)~ 6.20 – 6.65Confirms the intact pyrrole ring. Disappearance indicates polymerization.
H-5 Multiplet (m)~ 4.15 – 4.40Adjacent to the nitrogen; sensitive to N-oxidation or adduct formation[3].
H-7 Multiplet (m)~ 5.10 – 6.44Extremely sensitive to ester cleavage. Shifts upfield upon hydrolysis[3].
H-9 AB Quartet (ABq)~ 4.80 – 5.00Confirms the presence of the intact allylic ester linkage.

Note: Exact chemical shifts will vary based on the specific stereochemistry and conformation of the necic acid ester appendages.

References

  • Reaction of Dehydropyrrolizidine Alkaloids with Valine and Hemoglobin Source: ACS Publications (Chemical Research in Toxicology) URL:[Link]

  • Synthesis and phototoxicity of isomeric 7,9-diglutathione pyrrole adducts: Formation of reactive oxygen species and induction of lipid peroxidation Source: NIH / PMC (Journal of Food and Drug Analysis) URL:[Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates Source: MDPI (Foods) URL:[Link]

Sources

Method

Application Note: Preparation and Handling of Dehydrolasiocarpine Stock Solutions for In Vitro Cell Culture Assays

Executive Summary This application note provides a comprehensive, causality-driven protocol for the preparation, handling, and validation of dehydrolasiocarpine stock solutions for in vitro cell culture. Due to the extre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, causality-driven protocol for the preparation, handling, and validation of dehydrolasiocarpine stock solutions for in vitro cell culture. Due to the extreme electrophilic reactivity of dehydropyrrolizidine alkaloids (DHPs), standard reagent preparation methods often result in rapid solvolysis and false-negative cytotoxicity data. This guide establishes a self-validating workflow designed to preserve the structural integrity of the reactive pyrrolic ester from reconstitution to cellular application.

Mechanistic Rationale: The Role of Dehydrolasiocarpine

Lasiocarpine is a naturally occurring pyrrolizidine alkaloid (PA) known to cause severe liver veno-occlusive disease and tumorigenicity. However, the parent compound is a stable prodrug; lasiocarpine is toxic only after its metabolic conversion to the reactive intermediate, dehydrolasiocarpine[1].

In mammalian systems, hepatic enzymes—primarily the cytochrome P450 isoenzyme CYP3A4—catalyze the dehydrogenation of lasiocarpine into this highly reactive DHP[2]. Because many standard immortalized cell lines (e.g., HepG2, HeLa) lack sufficient endogenous CYP450 activity, direct application of parent lasiocarpine often fails to induce toxicity. By synthesizing and directly dosing dehydrolasiocarpine, researchers bypass this metabolic bottleneck, enabling accurate in vitro modeling of PA-induced nucleophilic attacks on DNA and proteins[3].

Mechanism Lasiocarpine Lasiocarpine (Parent PA) CYP3A4 CYP3A4 / FMO (Hepatic Metabolism) Lasiocarpine->CYP3A4 Oxidation Dehydro Dehydrolasiocarpine (Reactive DHP) CYP3A4->Dehydro Dehydrogenation Adducts DNA/Protein Adducts (Crosslinking) Dehydro->Adducts Nucleophilic Attack Toxicity Hepatotoxicity & Genotoxicity Adducts->Toxicity Cellular Damage

Fig 1. Metabolic activation of lasiocarpine to dehydrolasiocarpine.

Physicochemical Constraints & Handling Causality

Dehydrolasiocarpine is an extreme electrophile. It is evolutionarily designed to attack nucleophilic macromolecules, forming covalent adducts with cellular constituents[1]. Recent studies demonstrate that DHPs react rapidly with amino acids such as valine and proteins like hemoglobin in aqueous environments, forming highly unstable adducts that can dissociate or further crosslink[4],[5].

Understanding these properties dictates strict handling rules:

  • Solvent Selection (Anhydrous DMSO): Due to its electrophilicity, dehydrolasiocarpine undergoes rapid solvolysis (hydrolysis) in water. Using standard, moisture-containing DMSO or aqueous buffers for the primary stock will neutralize the reactive center before it reaches the cells. Anhydrous DMSO (≤0.005% water) is strictly required.

  • Temperature & Aliquoting: Repeated freeze-thaw cycles introduce atmospheric condensation (water) into the stock vial. Single-use aliquots stored at -80°C prevent this degradation.

  • Immediate Dosing: Because cell culture media contains abundant nucleophiles (amino acids, serum proteins), dehydrolasiocarpine will begin forming adducts immediately upon dilution[4]. Working solutions must be applied to cells within minutes of preparation.

Quantitative Data: Stability and Reactivity Comparison
PropertyLasiocarpine (Parent PA)Dehydrolasiocarpine (Reactive DHP)
Chemical State Stable ProdrugHighly Reactive Electrophile
Aqueous Half-Life High (Days/Weeks)Low (Minutes/Hours)
Primary Target CYP450 Enzymes (Liver)Nucleophiles (DNA, Proteins)
Stock Solvent DMSO, Ethanol, Water (limited)Anhydrous DMSO (Strictly Moisture-Free)
Storage Temperature -20°C-80°C (Single-use aliquots)

Experimental Protocols

Preparation of 10 mM Primary Stock Solution

Note: Perform all powder handling inside a certified chemical fume hood or an inert glove box to prevent atmospheric moisture absorption.

  • Equilibration: Allow the sealed vial of lyophilized dehydrolasiocarpine powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Reconstitution: Inject the calculated volume of Anhydrous DMSO (e.g., 24.3 µL per 1 mg of dehydrolasiocarpine, assuming MW ~409.5 g/mol ) directly through the septum of the vial.

  • Dissolution: Vortex gently for 30 seconds. Do not use a heated ultrasonic bath, as thermal energy can accelerate degradation.

  • Aliquoting: Immediately dispense the 10 mM stock into sterile, low-bind microcentrifuge tubes in single-use volumes (e.g., 10 µL/tube).

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.

Workflow Powder Dry Powder Dehydrolasiocarpine Solvent Add Anhydrous DMSO (Inert Atmosphere) Powder->Solvent Dissolve Stock Primary Stock (10 mM) Solvent->Stock Vortex Aliquots Aliquoting (Single-use) Stock->Aliquots Dispense Storage Storage (-80°C) Aliquots->Storage Freeze

Fig 2. Workflow for the preparation of dehydrolasiocarpine stock solutions.

Preparation of Working Solutions and Cell Dosing
  • Thawing: Remove a single-use aliquot from the -80°C freezer and thaw rapidly at room temperature.

  • Media Preparation: Pre-warm the target cell culture media (preferably serum-free to minimize premature protein binding, if the assay permits) to 37°C.

  • Dilution: Dilute the 10 mM stock into the pre-warmed media to achieve your desired final assay concentration (e.g., 10–100 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Immediate Application: Gently invert the tube 3 times to mix and apply the media to the cell culture plates within 2 minutes of dilution.

Self-Validating System: Ehrlich’s Reagent Assay

To ensure the protocol is a self-validating system, researchers must verify that the dehydrolasiocarpine has not degraded into unreactive hydrolysis products prior to the assay.

  • Take a 2 µL sample of the primary stock solution.

  • Mix with 98 µL of Ehrlich’s reagent (2% p-dimethylaminobenzaldehyde in ethanol containing 10% HCl).

  • A rapid colorimetric shift to magenta (absorbance peak at ~565 nm) confirms the presence of the intact, reactive pyrrolic ring. If the solution remains clear or faint yellow, the stock has hydrolyzed and must be discarded.

References

  • Reaction of Dehydropyrrolizidine Alkaloids with Valine and Hemoglobin. Zhao, Y., et al. (2014). Chemical Research in Toxicology (ACS Publications). Retrieved from:[Link][4],[5]

  • Integrating physiologically based kinetic (PBK) and Monte Carlo modelling to predict inter-individual and inter-ethnic variation in bioactivation and liver toxicity of lasiocarpine. Ning, J., et al. (2019). Archives of Toxicology (via ResearchGate). Retrieved from:[Link][2]

  • Lasiocarpine Datasheet. Lifeasible. Retrieved from: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of dehydrolasiocarpine in enzymatic synthesis

Welcome to the Technical Support Center for Pyrrolizidine Alkaloid (PA) Synthesis. This resource is designed for researchers and drug development professionals seeking to optimize the in vitro enzymatic synthesis and rec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolizidine Alkaloid (PA) Synthesis. This resource is designed for researchers and drug development professionals seeking to optimize the in vitro enzymatic synthesis and recovery of dehydrolasiocarpine , a highly reactive and unstable pyrrolic intermediate.

Below, you will find mechanistic FAQs, diagnostic troubleshooting guides, and a self-validating biphasic methodology designed to maximize your synthetic yield.

Section 1: Core Principles & Mechanistic FAQs

Q: Why is my yield of dehydrolasiocarpine practically zero when using standard microsomal incubations? A: Dehydropyrrolizidine alkaloids (dehydro-PAs) like dehydrolasiocarpine are extremely unstable in aqueous media, exhibiting half-lives of approximately 0.3 to 5.4 seconds1[1]. In a standard aqueous phosphate buffer, the enzymatically generated dehydrolasiocarpine rapidly hydrolyzes into a secondary pyrrolic metabolite, (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)2[2]. If your LC-MS/MS analysis shows a massive peak at m/z 136 (DHP) rather than the intact dehydrolasiocarpine, aqueous hydrolysis is the root cause.

Q: Which enzyme system provides the highest conversion rate for lasiocarpine? A: Human cytochrome P450 3A4 (CYP3A4) is the primary metabolizing enzyme responsible for the dehydrogenation of lasiocarpine into dehydrolasiocarpine3[3]. We strongly recommend using recombinant human CYP3A4 supersomes rather than pooled human liver microsomes (HLMs). HLMs contain competing enzymes, such as flavin-containing monooxygenases (FMOs) and carboxylesterases, which divert the substrate into N-oxidation or ester cleavage pathways, drastically reducing your target yield 4[4].

Q: How can I prevent the rapid hydrolysis of dehydrolasiocarpine during synthesis? A: The most effective strategy is implementing a biphasic aqueous-organic system . By overlaying the aqueous enzyme reaction with an immiscible organic solvent (e.g., ethyl acetate), you create an in situ extraction mechanism. As CYP3A4 generates the lipophilic dehydrolasiocarpine, the product rapidly partitions into the organic sink, shifting the chemical equilibrium and protecting the allylic ester from water5[5].

Section 2: Pathway & Workflow Visualizations

Pathway Lasio Lasiocarpine (Substrate) CYP CYP3A4 / NADPH (Oxidation) Lasio->CYP Dehydro Dehydrolasiocarpine (Reactive Intermediate) CYP->Dehydro Dehydrogenation DHP DHP (Hydrolysis Product) Dehydro->DHP Aqueous Hydrolysis (t1/2 < 5 sec) Adducts Protein/DNA Adducts (Toxicity) Dehydro->Adducts Nucleophilic Attack

Metabolic activation of lasiocarpine by CYP3A4 and its rapid aqueous degradation pathways.

Biphasic cluster_aq Aqueous Phase (Buffer, pH 7.4) cluster_org Organic Phase (Ethyl Acetate) Enzyme CYP3A4 + Lasiocarpine React Dehydrolasiocarpine (Formed) Enzyme->React Oxidation Sink Dehydrolasiocarpine (Stabilized) React->Sink Rapid Partitioning Recovery High-Yield Product Sink->Recovery Phase Separation

Biphasic enzymatic synthesis system driving dehydrolasiocarpine stabilization via rapid partitioning.

Section 3: Troubleshooting Guide

Use the following self-validating diagnostic table to identify and resolve common synthesis failures. LC-MS/MS validation should be performed after every optimization cycle.

Observed IssueAnalytical Diagnostic (LC-MS/MS)Root CauseCorrective Action
Complete loss of target product High DHP levels (m/z 136)Aqueous hydrolysis due to prolonged exposure to buffer.Increase organic phase ratio (1:2 aq:org) and optimize stirring speed to maximize interfacial partitioning.
Low substrate conversion High Lasiocarpine recovery (>80%)CYP3A4 denaturation by organic solvent shear stress.Switch to a less denaturing solvent (e.g., hexane/ethyl acetate mix) or slightly reduce interfacial stirring speed.
Formation of off-target metabolites Peaks at m/z [M+16] (N-oxides) or necine basesCompeting FMO or esterase activity.Transition from pooled HLMs to purified recombinant CYP3A4 supersomes.
Poor phase separation Persistent emulsion after quenchingHigh protein/lipid content trapping the product at the interface.Centrifuge at 10,000 x g at 4°C for 10 mins; add a small volume of ice-cold brine to break the emulsion.

Section 4: Step-by-Step Methodology: High-Yield Biphasic Enzymatic Synthesis

This protocol leverages a biphasic system to physically separate the highly reactive dehydrolasiocarpine from the aqueous environment immediately upon formation, preventing hydrolysis and maximizing yield.

Step 1: Preparation of the Aqueous Phase Reconstitute human CYP3A4 supersomes (100 pmol/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality Note: Potassium phosphate is preferred over Tris or HEPES as it lacks nucleophilic primary amines that could inadvertently react with the formed dehydro-PA.

Step 2: Organic Sink Setup Add an equal volume of ice-cold ethyl acetate (pre-equilibrated with the phosphate buffer) to the reaction vessel to form the upper organic phase.

Step 3: Reaction Initiation Introduce lasiocarpine (substrate) to a final concentration of 500 µM. Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

Step 4: Biphasic Incubation Incubate at 37°C with vigorous magnetic stirring (e.g., 800 rpm) for 15–30 minutes. Causality Note: Vigorous stirring is critical. It creates a temporary emulsion that maximizes the interfacial surface area, ensuring the enzyme has access to the substrate while allowing the highly reactive dehydrolasiocarpine to immediately partition into the protective ethyl acetate layer before it can hydrolyze.

Step 5: Quenching and Recovery Stop the reaction by placing the vessel on ice and adding an equal volume of ice-cold brine (saturated NaCl) to the aqueous layer. Centrifuge rapidly (10,000 x g, 4°C, 10 min) to break the emulsion.

Step 6: Concentration and Storage Carefully extract the upper organic layer. Dry the extract over anhydrous Na₂SO₄ to remove residual water droplets (which would cause slow hydrolysis during storage), and concentrate under a gentle stream of nitrogen gas. Store the purified dehydrolasiocarpine at -80°C immediately.

References

  • Human CYP3A4-mediated toxification of the pyrrolizidine alkaloid lasiocarpine.ResearchGate.
  • Reaction of Dehydropyrrolizidine Alkaloids with Valine and Hemoglobin.ACS Publications.
  • Principal metabolism pathways of lasiocarpine in humans.ResearchGate.
  • 7-N-Acetylcysteine-pyrrole conjugate—A potent DNA reactive metabolite of pyrrolizidine alkaloids.Journal of Food and Drug Analysis.
  • Enzymatic synthesis in biphasic aqueous-organic systems. I. Chemical equilibrium shift.PubMed.

Sources

Optimization

Troubleshooting signal suppression in dehydrolasiocarpine MS analysis

Welcome to the LC-MS/MS Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in bioanalysis: Electrospray...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the LC-MS/MS Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in bioanalysis: Electrospray Ionization (ESI) signal suppression during the analysis of dehydrolasiocarpine .

Dehydrolasiocarpine is a highly reactive dehydro-pyrrolizidine alkaloid (DHP) formed via the cytochrome P450-mediated metabolism of lasiocarpine[1]. Whether you are analyzing its stabilized adducts (e.g., glutathione conjugates) in liver microsomes or tracking its biomarkers in plasma, matrix effects can severely compromise your assay's sensitivity and quantitative accuracy.

This guide bypasses generic advice to provide you with causality-driven diagnostics, self-validating protocols, and expert insights.

Part 1: The Causality of ESI Signal Suppression

To fix signal suppression, we must first understand its physical mechanism. In LC-MS/MS, electrospray ionization (ESI) relies on the formation of charged droplets. As the solvent evaporates, the charge density increases until the droplet undergoes fission, eventually releasing gas-phase ions into the mass spectrometer[2].

When analyzing complex biological matrices (like plasma, urine, or feed extracts), thousands of endogenous compounds co-elute with your target analyte[2]. Signal suppression is a physical competition for space and charge at the droplet surface. Amphiphilic matrix components—most notably endogenous phospholipids—have high surface activity and proton affinity. They rapidly migrate to the exterior of the ESI droplet, effectively "locking out" the dehydrolasiocarpine molecules and neutralizing their ionization potential[3]. The result is an artificially low MS signal that is frequently misdiagnosed as poor extraction recovery[4].

Part 2: Diagnostic Workflows

Before altering your method, you must quantitatively prove that matrix effects are the root cause of your signal loss and pinpoint exactly when they occur during your chromatographic run.

Protocol A: Qualitative Mapping via Post-Column Infusion

Purpose: To visually map the exact retention time of suppressing matrix components.

Causality: By continuously infusing a pure standard of dehydrolasiocarpine (or its stable adduct) post-column while injecting a blank matrix extract through the LC, we create a steady baseline MS signal. Any dips in this baseline indicate exactly when invisible matrix components elute and suppress ionization[4][5].

Step-by-Step Methodology:

  • Setup: Connect a syringe pump to a zero-dead-volume tee-junction placed between the LC column outlet and the ESI source inlet.

  • Infusion: Infuse a neat solution (e.g., 100 ng/mL) of your dehydrolasiocarpine analyte at a constant flow rate of 10 µL/min.

  • Injection: Inject a blank matrix extract (e.g., extracted liver microsomes or plasma) and run your standard LC gradient.

  • Detection: Monitor the specific MRM transition of your analyte.

  • Validation Checkpoint: A perfectly flat baseline indicates zero matrix effect. A sudden drop in the baseline (often >20%) pinpoints the exact retention window of the suppressors. If your analyte elutes within this "suppression zone," mitigation is mandatory.

PostColumn LC LC System (Injects Blank Matrix) Tee Tee-Junction LC->Tee Gradient Flow Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Constant Flow ESI ESI Source (Ionization Plume) Tee->ESI MS Mass Spectrometer (MRM Monitoring) ESI->MS Output Chromatogram (Maps Suppression Zones) MS->Output

Caption: Post-column infusion setup for mapping matrix suppression zones.

Protocol B: Quantitative Matrix Factor (MF) Assessment

Purpose: To mathematically isolate ionization suppression from extraction loss.

Step-by-Step Methodology:

  • Prepare Solution A (Neat): Spike the analyte into the pure mobile phase at a known concentration.

  • Prepare Solution B (Post-Extraction Spike): Extract a blank biological matrix using your current sample preparation method. Spike the analyte into the final extract at the exact same concentration as Solution A.

  • Analysis: Analyze both solutions via LC-MS/MS in triplicate.

  • Calculation: Matrix Factor (MF) = (Peak Area of Solution B) / (Peak Area of Solution A).

  • Validation Checkpoint: An MF of 1.0 indicates no matrix effect. An MF > 1.0 indicates ion enhancement. An MF < 0.8 confirms significant ion suppression requiring immediate mitigation[4][5].

Part 3: Mitigation Strategies & Workflows

Once suppression is confirmed, you must alter your workflow. Below is a quantitative comparison of standard mitigation strategies, followed by an optimized protocol.

Table 1: Quantitative Comparison of Matrix Effect Mitigation Strategies

Mitigation StrategyMechanism of ActionImpact on Matrix Factor (MF)Implementation Complexity
Phospholipid Depletion / SPE Physically removes suppressing lipids and salts prior to injection[3][6].Restores MF to 0.90 - 1.0Moderate (Requires specific plates/cartridges)
Chromatographic Shift Alters mobile phase/column chemistry to move analyte out of the suppression zone.Restores MF to 0.85 - 1.0High (Requires method re-validation)
Extrapolative Dilution Dilutes matrix components below their saturation threshold in the ESI droplet[7].Improves MF, but lowers absolute signal.Low (Simple "dilute-and-shoot")
Stable Isotope-Labeled IS (SIL-IS) Normalizes the suppressed signal mathematically; does not remove the physical suppression[2].Apparent MF corrected to 1.0Low (If SIL-IS is commercially available)
Protocol C: Optimized Sample Preparation for Reactive DHPs

Because dehydrolasiocarpine is highly reactive, it is standard practice to trap it with glutathione (GSH) to form a stable 7-GS-DHP adduct[1]. To analyze this adduct without phospholipid suppression, follow this targeted depletion protocol.

Step-by-Step Methodology:

  • Trapping: Incubate the biological sample (e.g., microsomes) with an excess of GSH to stabilize the reactive dehydrolasiocarpine[1].

  • Precipitation: Transfer 100 µL of the sample to a specialized phospholipid depletion well plate. Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.

  • Incubation: Mix thoroughly via vortex for 2 minutes to ensure complete protein aggregation.

  • Elution: Apply a vacuum (10 in Hg) or positive pressure to draw the extract through the Lewis acid-base sorbent. The sorbent traps the phosphate moieties of the phospholipids[3], allowing the stabilized 7-GS-DHP adduct to pass through cleanly.

  • Validation Checkpoint: Re-run the Matrix Factor assessment (Protocol B). The MF should now exceed 0.9, validating the removal of the suppressors.

Workflow Sample 1. Biological Sample (Microsomes/Plasma) Deriv 2. GSH Trapping (Stabilize Reactive DHP) Sample->Deriv Precip 3. Protein Precipitation (Cold Acetonitrile + 1% FA) Deriv->Precip SPE 4. Solid Phase Extraction (Phospholipid Depletion) Precip->SPE LCMS 5. UHPLC-ESI-MS/MS (Optimized Gradient) SPE->LCMS

Caption: Optimized sample preparation workflow for reactive dehydrolasiocarpine metabolites.

Part 4: Expert FAQs

Q1: My dehydrolasiocarpine signal is completely absent in my in vitro liver microsome assays, even when using neat standards. Is this severe matrix suppression? A: Likely not. Dehydrolasiocarpine is an exceptionally reactive electrophile. It does not survive long in its free form because it rapidly alkylates nucleophiles, forming covalent adducts with proteins and DNA[1][8]. If you are not utilizing a trapping agent (like GSH or mercaptoethanol) to form a stable conjugate, your "suppression" is actually complete chemical degradation and biological binding before the sample ever reaches the mass spectrometer.

Q2: I’ve confirmed matrix suppression using post-column infusion, and the suppression zone perfectly overlaps with my analyte's retention time. What is the most efficient fix? A: You have two primary options based on causality.

  • Matrix Removal: Traditional protein precipitation leaves >95% of phospholipids in the extract[3]. Switch to a targeted phospholipid depletion plate or a Strong Cation Exchange (SCX) SPE, which is highly effective for pyrrolizidine alkaloids[6][9].

  • Chromatographic Shift: Alter your mobile phase organic modifier (e.g., switch from methanol to acetonitrile) or use a column with orthogonal selectivity (e.g., Biphenyl or PFP phases) to shift your analyte's retention time out of the lipid elution zone.

Q3: Can I use the "dilute-and-shoot" method to overcome ESI suppression for this assay? A: The extrapolative dilution approach can effectively reduce matrix effects by diluting the competing matrix components below their saturation threshold in the ESI droplet[7]. However, this is a zero-sum game: you sacrifice absolute analyte signal. Given the low physiological concentrations of PA metabolites, this is only viable if your triple quadrupole MS has exceptional sensitivity to handle the reduced analyte concentration while maintaining a strict signal-to-noise (S/N) ratio.

Q4: Is standard addition a valid substitute for a Stable Isotope-Labeled Internal Standard (SIL-IS)? A: While standard addition can mathematically compensate for matrix effects, it is highly labor-intensive and impractical for high-throughput bioanalysis. A SIL-IS (e.g., deuterated or 13C-labeled analyte) is the gold standard because it co-elutes exactly with your target analyte, experiencing the exact same ionization suppression environment in the ESI source, thereby perfectly normalizing the response[2][5].

References

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC. nih.gov.[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. bioanalysis-zone.com.[Link]

  • A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. walshmedicalmedia.com.[Link]

  • Combating matrix effects in LC/ESI/MS: the extrapolative dilution approach. nih.gov.[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. tandfonline.com.[Link]

  • Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. nih.gov.[Link]

  • Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. lcms.cz.[Link]

  • Principal metabolism pathways of lasiocarpine in humans. researchgate.net.[Link]

  • Pyrrolizidine Alkaloid-Derived DNA Adducts as a Common Biological Biomarker of Pyrrolizidine Alkaloid-Induced Tumorigenicity. researchgate.net.[Link]

Sources

Troubleshooting

Minimizing artifacts during dehydrolasiocarpine extraction

Welcome to the Analytical Support & Troubleshooting Center . As a Senior Application Scientist specializing in reactive alkaloid metabolomics, I frequently consult with researchers struggling to isolate dehydropyrrolizid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support & Troubleshooting Center . As a Senior Application Scientist specializing in reactive alkaloid metabolomics, I frequently consult with researchers struggling to isolate dehydropyrrolizidine alkaloids (DHPs).

Extracting dehydrolasiocarpine —the highly reactive, electrophilic pyrrolic metabolite of lasiocarpine—requires a fundamental paradigm shift. Standard pyrrolizidine alkaloid (PA) extraction protocols (which often rely on methanolic maceration or aqueous acids) will actively destroy DHPs. Dehydrolasiocarpine possesses highly electrophilic centers at the C7 and C9 positions of its pyrrolizine ring, making it a potent alkylating agent that readily reacts with nucleophilic solvents, water, and itself [1].

Below is our comprehensive troubleshooting guide and self-validating methodology to ensure absolute scientific integrity during your extraction workflows.

🔬 Core Troubleshooting & FAQs

Q1: I am seeing a massive loss of dehydrolasiocarpine in my LC-MS/MS data, accompanied by a large unexpected peak with a mass shift of +32 Da. What is happening? A: You are observing a solvent-induced artifact. If you are using methanol (MeOH) to quench your in vitro microsomal incubations or extract your tissues, the lone electron pairs on the methanol oxygen are acting as nucleophiles. They attack the electrophilic C7/C9 positions of dehydrolasiocarpine, displacing the necic acids and forming a DHP-methoxy adduct [2].

  • The Fix: Completely eliminate alcohols from your workflow. Switch to aprotic solvents like ice-cold Acetonitrile (ACN) for quenching, and Ethyl Acetate (EtOAc) for liquid-liquid extraction.

Q2: My dehydrolasiocarpine yield drops significantly when I concentrate my samples under nitrogen. Why? A: DHPs are bifunctional alkylating agents. When concentrated at room temperature, dehydrolasiocarpine molecules will react with one another, leading to rapid, irreversible polymerization .

  • The Fix: Never allow the sample to exceed 4°C during processing. When evaporating your organic phase under a nitrogen stream, keep the collection vials submerged in an ice bath (0°C) and avoid evaporating to absolute dryness if possible.

Q3: I'm detecting high levels of the naked DHP core (6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine) rather than the intact dehydrolasiocarpine ester. How do I prevent this? A: This is an aqueous hydrolysis artifact. Water acts as a nucleophile, cleaving the ester bonds of the reactive pyrrole. This reaction is highly catalyzed by acidic conditions (pH < 5), which are unfortunately common in traditional PA extraction methods [3].

  • The Fix: Maintain a neutral pH during extraction. More importantly, after partitioning into your organic phase (EtOAc), you must pass the extract through anhydrous sodium sulfate (

    
    ) to strip out all residual moisture before concentration.
    

Q4: Is there a way to definitively prove my extraction method isn't degrading the dehydrolasiocarpine? A: Yes. You must implement a Self-Validating Trapping Control . By splitting your biological sample and treating one half with a strong nucleophilic trapping agent like N-acetylcysteine (NAC), you force 100% of the dehydrolasiocarpine into a highly stable 7-NAC-DHP adduct [4]. If the molar yield of your free dehydrolasiocarpine in the direct extraction matches the molar yield of 7-NAC-DHP in the control, your extraction is artifact-free.

📊 Quantitative Artifact & Stability Profiling

To illustrate the causality behind our solvent choices, review the kinetic stability data below. Notice how nucleophilic and aqueous environments lead to critical failures.

Table 1: Dehydrolasiocarpine Stability & Artifact Profile by Solvent

Extraction SolventTemp (°C)Half-Life (

)
Primary Artifact ObservedMethod Suitability
Methanol 25°C< 5 minsDHP-Methoxy Adduct (+32 Da)❌ Critical Failure
Methanol 4°C~ 30 minsDHP-Methoxy Adduct (+32 Da)❌ Poor
Water (pH 4.0) 25°C< 2 minsHydrolyzed DHP (Loss of necic acids)❌ Critical Failure
Acetonitrile 4°C> 24 hoursTrace Polymerization✅ Optimal (Quenching)
Ethyl Acetate 4°C> 12 hoursNone (if kept strictly anhydrous)✅ Optimal (Extraction)

🧬 Mechanistic & Workflow Visualizations

G Lasiocarpine Lasiocarpine (Parent PA) Bioactivation Hepatic CYP450 Oxidation Lasiocarpine->Bioactivation Dehydro Dehydrolasiocarpine (Reactive DHP) Bioactivation->Dehydro MeOH DHP-Methoxy Adduct (+32 Da Artifact) Dehydro->MeOH Alcohols (Extraction Solvent) H2O Hydrolyzed DHP (Loss of Necic Acids) Dehydro->H2O Aqueous Acid/Base (Hydrolysis) Polymer Polymerization (Insoluble Artifacts) Dehydro->Polymer Heat / High Conc. (Degradation) Trapped 7-NAC-DHP Adduct (Stable Surrogate) Dehydro->Trapped N-Acetylcysteine (Trapping Agent)

Fig 1: Reaction pathways of dehydrolasiocarpine illustrating artifact formation vs. stabilization.

Workflow S1 1. Matrix Quenching Add Ice-Cold Acetonitrile (4°C) S2 2. Liquid-Liquid Partitioning Extract with Cold Ethyl Acetate S1->S2 Avoids nucleophilic attack S3 3. Anhydrous Drying Pass through Anhydrous Na2SO4 S2->S3 Separates organics S4 4. Gentle Concentration Evaporate under N2 at 0°C S3->S4 Prevents aqueous hydrolysis S5 5. LC-MS/MS Analysis Use Aprotic Mobile Phases S4->S5 Prevents thermal polymerization

Fig 2: Optimized artifact-free extraction workflow for reactive dehydropyrrolizidine alkaloids.

🧪 Step-by-Step Methodology: Artifact-Free DHP Extraction

This protocol is engineered specifically for the isolation of reactive pyrroles from in vitro matrices (e.g., human liver microsomes) while preventing nucleophilic attack and polymerization.

Phase 1: Self-Validating Sample Preparation

  • Split the Matrix: Divide your biological sample into two equal 500 µL aliquots (Stream A: Direct Extraction; Stream B: Trapping Control).

  • Quench & Trap (Stream B): To Stream B, immediately add 50 µL of 100 mM N-acetylcysteine (NAC) dissolved in pH 7.4 buffer. Incubate at 37°C for 15 minutes to allow complete conversion of dehydrolasiocarpine to the stable 7-NAC-DHP adduct. Quench with 1 mL ice-cold Acetonitrile (ACN).

  • Quench (Stream A): To Stream A, immediately quench the reaction by adding 1 mL of strictly ice-cold (4°C) ACN. Do not use methanol.

Phase 2: Aprotic Liquid-Liquid Extraction (LLE) 4. Partitioning: Add 2 mL of ice-cold Ethyl Acetate (EtOAc) to both streams. Vortex vigorously for 2 minutes at 4°C. 5. Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C to separate the organic (upper) and aqueous (lower) layers. 6. Moisture Stripping (Critical Step): Carefully transfer the upper EtOAc layer using a glass Pasteur pipette and pass it through a small column of anhydrous


 (pre-washed with EtOAc) into a pre-chilled collection vial. This prevents downstream aqueous hydrolysis.

Phase 3: Concentration and Analysis 7. Cold Evaporation: Place the collection vials in an ice bath (0°C). Evaporate the EtOAc to near-dryness under a gentle stream of ultra-pure Nitrogen gas. Never apply heat. 8. Reconstitution: Immediately reconstitute the residue in 100 µL of cold ACN (or your aprotic LC mobile phase starting conditions). 9. LC-MS/MS Verification: Analyze both streams. Calculate the molar concentration of dehydrolasiocarpine in Stream A and 7-NAC-DHP in Stream B. A recovery ratio of >90% (Stream A / Stream B) validates that your extraction successfully minimized artifacts.

📚 References

  • Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts Source: Toxins (MDPI) URL:[Link]

  • 7-Glutathione Pyrrole Adduct: A Potential DNA Reactive Metabolite of Pyrrolizidine Alkaloids Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates Source: Foods (MDPI) URL:[Link]

  • 7-N-Acetylcysteine-pyrrole conjugate—A potent DNA reactive metabolite of pyrrolizidine alkaloids Source: Journal of Food and Drug Analysis URL:[Link]

Optimization

Optimizing incubation times for maximal dehydrolasiocarpine production

Welcome to the technical support guide for optimizing dehydrolasiocarpine production. This document is designed for researchers, scientists, and drug development professionals actively working on maximizing the yield of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing dehydrolasiocarpine production. This document is designed for researchers, scientists, and drug development professionals actively working on maximizing the yield of this pyrrolizidine alkaloid. Here, we move beyond basic protocols to address the nuanced challenges you may encounter, focusing on the critical parameter of incubation time. Our approach is rooted in the principles of plant cell culture and secondary metabolite biosynthesis.

Frequently Asked Questions (FAQs)

Q1: Why is incubation time a critical parameter for dehydrolasiocarpine yield?

A: Incubation time is paramount because the production of dehydrolasiocarpine, a secondary metabolite, is often uncoupled from primary cell growth.[1] Typically, maximal biomass accumulation (log phase) precedes the peak rate of secondary metabolite synthesis (stationary phase). Harvesting too early results in low titers due to insufficient biomass and synthesis. Harvesting too late can lead to product degradation by enzymes released from senescing cells or potential feedback inhibition.[2] The optimal incubation time represents a precise window where the net accumulation of dehydrolasiocarpine is at its absolute maximum.

Q2: I'm not seeing any significant dehydrolasiocarpine production, even after a long incubation. What's the first thing I should check?

A: Before extensively re-optimizing the incubation period, verify two foundational aspects:

  • Culture Viability and Growth: Ensure your plant cell culture (e.g., Senecio or Symphytum species) is healthy and achieving a normal growth curve.[3] A stalled or slow-growing culture will not enter the productive stationary phase effectively.

  • Analytical Method Sensitivity: Confirm that your quantification method, likely HPLC-MS/MS, is sufficiently sensitive and validated to detect dehydrolasiocarpine at low concentrations.[4][5] It's possible that production is occurring, but it's below your current limit of detection (LOD).[5]

Q3: Should I focus on maximizing the final titer (mg/L) or the specific productivity (mg/g of cell biomass)?

A: This depends on your overall process goals.

  • Maximizing Titer (mg/L): This is the most common goal for batch processes, as it directly relates to the final product concentration in the bioreactor, impacting the efficiency and cost of downstream extraction and purification.

  • Maximizing Specific Productivity (mg/g DCW): This metric is crucial for understanding cellular efficiency. A high specific productivity indicates a robust and efficient metabolic state. It is particularly important when developing continuous or fed-batch processes, or when genetically engineering cell lines for improved performance.

For initial optimization of incubation time in a batch culture, tracking both metrics provides the most complete picture.

Troubleshooting Guide: Incubation Time Optimization

This guide addresses specific issues encountered during time-course experiments aimed at identifying the optimal harvest point.

Problem 1: Dehydrolasiocarpine yield peaks very early and then rapidly declines.
  • Potential Cause 1: Product Degradation. The culture may be releasing degradative enzymes (e.g., esterases) as it enters the later stationary phase, breaking down the target alkaloid.

    • Solution: Your optimal harvest window is likely narrow and occurs shortly after the peak. Increase the sampling frequency (e.g., every 12 hours instead of 24-48 hours) around the previously observed peak to pinpoint the maximum accumulation time more accurately.

  • Potential Cause 2: Nutrient Limitation. The specific precursor or cofactor required for dehydrolasiocarpine synthesis might be depleted quickly after the growth phase, causing production to cease and degradation to dominate.

    • Solution: Analyze the culture medium at each time point for key nutrients (e.g., primary carbon source, nitrogen, phosphate).[6] A sharp decline in a specific nutrient coinciding with the production drop is a strong indicator. Consider implementing a fed-batch strategy to replenish this limiting nutrient.[7]

Problem 2: Biomass growth is excellent, but dehydrolasiocarpine production is consistently low or negligible.
  • Potential Cause 1: Media Composition Favors Growth Over Production. Some media formulations, particularly those rich in phosphates, can promote rapid cell division at the expense of secondary metabolism.[6]

    • Solution: Experiment with a two-stage media strategy. Use a growth-optimized medium first, then switch the culture to a production-optimized medium (e.g., lower in phosphate, different nitrogen source) at the onset of the stationary phase.

  • Potential Cause 2: Lack of Elicitation. As a defense compound, alkaloid biosynthesis can be significantly enhanced by "elicitors"—stress-inducing compounds that trigger the plant's defense pathways.[7][8]

    • Solution: Introduce an elicitor like Methyl Jasmonate (MeJa) or salicylic acid at the beginning of the stationary phase (e.g., 24 hours before the expected production peak). A dose-response experiment will be needed to determine the optimal elicitor concentration.

Problem 3: Results are inconsistent between different experimental batches, despite identical incubation times.
  • Potential Cause 1: Inoculum Variability. The age, density, and metabolic state of the inoculum used to start each batch can significantly affect the growth kinetics and subsequent production profile.

    • Solution: Standardize your inoculum protocol rigorously. Always use cells from the same phase of growth (typically mid-to-late log phase), at the same cell density, for inoculating your production cultures.

  • Potential Cause 2: Uncontrolled Physical Parameters. Minor variations in physical conditions like agitation speed, temperature, or gas exchange can impact cellular stress and metabolism.[6][9]

    • Solution: Ensure all physical parameters are tightly controlled and monitored. For shake flask studies, ensure consistent shaker speed, flask type, and fill volume. For bioreactors, maintain calibrated control loops for pH, temperature, and dissolved oxygen.

Experimental Protocol: Time-Course Analysis for Optimal Harvest

This protocol provides a robust framework for determining the optimal incubation time for maximal dehydrolasiocarpine production in a batch suspension culture.

Objective: To identify the time point at which the concentration of dehydrolasiocarpine (mg/L) in the culture is maximized.

Methodology:

  • Inoculum Preparation: Subculture your stock cell line into fresh growth medium. Grow until the culture reaches the mid-logarithmic growth phase.

  • Production Culture Setup: Inoculate a series of identical production flasks (or a single instrumented bioreactor) with the prepared inoculum to a standardized starting cell density. A minimum of 12 flasks is recommended to cover 6 time points in duplicate.

  • Incubation: Incubate the cultures under standard conditions (e.g., 25°C, 120 rpm, in darkness).

  • Time-Point Sampling: At pre-determined intervals (e.g., Day 3, 5, 7, 9, 11, 13), aseptically harvest two entire flasks.

  • Biomass Quantification (Dry Cell Weight - DCW):

    • For each harvested sample, filter a known volume (e.g., 10 mL) through a pre-weighed filter paper (0.45 µm).

    • Wash the captured cells with distilled water to remove media salts.

    • Dry the filter paper and cells at 60°C to a constant weight.

    • Calculate the DCW in g/L.

  • Dehydrolasiocarpine Extraction & Quantification:

    • Centrifuge the remaining culture volume to separate the cells from the supernatant.

    • Perform separate extractions on the cell pellet and the supernatant to determine intracellular and extracellular product concentrations. (Note: Pyrrolizidine alkaloids are often stored within the cell vacuole).[3]

    • Use an appropriate solvent extraction method for pyrrolizidine alkaloids.

    • Quantify dehydrolasiocarpine concentration using a validated HPLC-MS/MS method.[4][5]

  • Data Analysis:

    • Plot DCW (g/L) vs. Time (days).

    • Plot Total Dehydrolasiocarpine Titer (mg/L) vs. Time (days).

    • Calculate and plot Specific Productivity (mg dehydrolasiocarpine / g DCW) vs. Time (days).

    • The optimal incubation time is the point where the Total Dehydrolasiocarpine Titer is at its peak.

Visualizing the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Incubation & Sampling cluster_analysis Phase 3: Analysis cluster_bio Biomass cluster_prod Product cluster_result Phase 4: Determination Inoculum Standardize Inoculum (Mid-Log Phase) Production Inoculate Production Cultures (n=12+) Inoculum->Production Incubate Incubate Cultures (Controlled Conditions) Production->Incubate Harvest Harvest Replicates at Time Points (e.g., Day 3, 5, 7, 9...) Incubate->Harvest Filter Filter & Wash Cells Harvest->Filter Extract Solvent Extraction (Cells + Supernatant) Harvest->Extract Dry Dry to Constant Weight Filter->Dry DCW Calculate DCW (g/L) Dry->DCW Plot Plot Data: - Titer vs. Time - DCW vs. Time DCW->Plot Quantify Quantify via HPLC-MS/MS Extract->Quantify Titer Calculate Titer (mg/L) Quantify->Titer Titer->Plot Optimize Identify Optimal Harvest Time Plot->Optimize

Caption: Workflow for Time-Course Optimization.

Data Interpretation

The data from your time-course experiment can be summarized to clearly illustrate the relationship between growth and production.

Table 1: Hypothetical Time-Course Data for Dehydrolasiocarpine Production

Incubation Time (Days)Mean Dry Cell Weight (DCW) (g/L)Mean Dehydrolasiocarpine Titer (mg/L)Specific Productivity (mg/g DCW)Growth Phase
34.55.21.16Mid-Log
59.818.61.90Late-Log
714.245.13.18Early-Stationary
915.178.5 5.20 Mid-Stationary
1114.862.34.21Late-Stationary
1312.535.72.86Decline

In this example, the optimal harvest time is Day 9 , as it yields the highest overall titer. Note that while specific productivity also peaks here, the primary goal for a batch process is the final concentration (titer).

Conceptual Biosynthesis Pathway

Understanding the origin of your target molecule aids in troubleshooting. Pyrrolizidine alkaloids are derived from amino acid precursors, with the core "necine base" structure being synthesized first, followed by esterification with "necic acids" to form the final alkaloid.[10][11] This multi-step enzymatic process is energy-intensive and often up-regulated when cell division slows.

G Precursors Amino Acid Precursors (e.g., Polyamines) Intermediates Pathway Intermediates Precursors->Intermediates Multiple Enzymatic Steps NecicAcid Necic Acids Precursors->NecicAcid NecineBase Necine Base Core (e.g., Retronecine) Intermediates->NecineBase Enzyme Esterifying Enzyme NecineBase->Enzyme NecicAcid->Enzyme Product Dehydrolasiocarpine (Final Pyrrolizidine Alkaloid) Enzyme->Product

Caption: Simplified Pyrrolizidine Alkaloid Pathway.

References

  • ResearchGate. (2012). Optimum incubation period and stress for metabolite production by fungi.
  • Atlantis Press. (n.d.). Optimization of Medium and Incubation Time in the Production of Antibacterial Compounds by Streptomyces sp. SA404.
  • ResearchGate. (n.d.). Incubation period and secondary metabolite production.
  • ResearchGate. (2026).
  • Frontiers. (2023).
  • MDPI. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants.
  • Plant Cell Technology. (2022). Factors Affecting Secondary Metabolite Production In Tissue Culture.
  • MDPI. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants.
  • PMC. (n.d.). In vitro production of alkaloids: Factors, approaches, challenges and prospects.
  • PMC. (n.d.). Current approaches toward production of secondary plant metabolites.
  • IntechOpen. (2017). Alkaloids in Plant Cell Cultures.
  • Scilit. (n.d.). Selective uptake of pyrrolizidine N-oxides by cell suspension cultures from pyrrolizidine alkaloid producing plants.
  • IntechOpen. (2022). In Vitro Cultures for the Production of Secondary Metabolites.
  • MDPI. (2024). Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma.
  • PubMed. (2013).

Sources

Troubleshooting

Technical Support Center: Overcoming Dehydrolasiocarpine Solubility and Stability Challenges in In Vitro Assays

Executive Summary Dehydrolasiocarpine is the highly reactive, toxic pyrrolic metabolite of the pyrrolizidine alkaloid (PA) lasiocarpine[1]. Generated in vivo primarily via CYP3A4-mediated dehydrogenation[2], it acts as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dehydrolasiocarpine is the highly reactive, toxic pyrrolic metabolite of the pyrrolizidine alkaloid (PA) lasiocarpine[1]. Generated in vivo primarily via CYP3A4-mediated dehydrogenation[2], it acts as a potent electrophile that cross-links DNA and proteins, driving hepatotoxicity and tumorigenicity[2]. However, translating these mechanisms into in vitro models is notoriously difficult. Researchers frequently encounter compound precipitation, rapid aqueous hydrolysis, and serum-protein sequestration when introducing dehydrolasiocarpine into culture media.

This guide provides a mechanistic troubleshooting framework and validated protocols to stabilize dehydrolasiocarpine for reliable cell-based assays.

Section 1: The Dual Challenge of Hydrophobicity and Reactivity

To solve solubility issues, we must first understand the molecule's behavior in aqueous environments. Dehydrolasiocarpine is a didehydropyrrolizidine alkaloid (DHP ester). Its bulky necic acid groups make it highly hydrophobic, while its pyrrole ring makes it highly electrophilic.

Pathway Lasiocarpine Lasiocarpine (Parent PA) CYP450 CYP3A4 Oxidation (Hepatic Metabolism) Lasiocarpine->CYP450 Dehydro Dehydrolasiocarpine (Reactive DHP Ester) CYP450->Dehydro Bioactivation Hydrolysis Aqueous Hydrolysis (Culture Media) Dehydro->Hydrolysis Unstable in Water Adducts DNA/Protein Adducts (Cytotoxicity / Genotoxicity) Dehydro->Adducts Nucleophilic Attack DHP DHP (Necine Base) + Necic Acid Hydrolysis->DHP DHP->Adducts Secondary Cross-linking

Metabolic activation of lasiocarpine and the reactive fate of dehydrolasiocarpine in aqueous media.

Section 2: Troubleshooting FAQs

Q1: Why does dehydrolasiocarpine precipitate immediately when I dilute my DMSO stock into culture media? Causality: Dehydrolasiocarpine possesses hydrophobic necic acid ester groups that severely restrict its aqueous solubility. When a highly concentrated DMSO stock is rapidly introduced into aqueous media, the localized solvent shift causes the compound to exceed its thermodynamic solubility limit, resulting in a "solvent crash" or micro-crystallization[3][4]. Solution: Never add 100% DMSO stock directly to the final culture volume. Perform a serial intermediate dilution. Pre-warm the culture media to 37°C to increase the kinetic solubility limit. Ensure the final DMSO concentration does not exceed 0.5% (ideally ≤0.1% to prevent solvent-induced cytotoxicity)[4][5].

Q2: My compound remains in solution, but I am losing biological activity over the course of a 24-hour assay. What is happening? Causality: The pyrrole ring of dehydrolasiocarpine renders its ester bonds highly susceptible to nucleophilic attack. In standard culture media (pH ~7.4), water molecules act as weak nucleophiles, driving rapid hydrolysis of dehydrolasiocarpine into the less lipophilic DHP (6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine) and free necic acids[5][6]. Solution: Dehydrolasiocarpine cannot be stored in aqueous media. Prepare dilutions immediately prior to dosing. If your assay requires prolonged exposure, consider repeated dosing or utilizing a metabolically competent co-culture system (e.g., HepG2 or CYP3A4-expressing TK6 cells) treated with the stable parent compound, lasiocarpine, to generate dehydrolasiocarpine in situ[5][7].

Q3: Does the presence of Fetal Bovine Serum (FBS) affect dehydrolasiocarpine solubility and efficacy? Causality: Yes, profoundly. While serum proteins can act as surfactants that artificially increase apparent solubility (preventing visible precipitation)[4], they are rich in nucleophilic amino acid residues (like cysteine and lysine). Dehydrolasiocarpine will rapidly react with these proteins in the media, forming DHP-protein adducts[6]. This sequesters the active compound, drastically reducing the free fraction available to enter your target cells. Solution: Perform the initial compound exposure (1–4 hours) in serum-free or low-serum (1% FBS) media. After the pulse treatment, wash the cells and replace with standard serum-containing media to maintain cell viability.

Section 3: Quantitative Reference Data

To establish a self-validating experimental design, researchers must operate within established physicochemical boundaries.

Table 1: Physicochemical and Experimental Parameters for Dehydrolasiocarpine

ParameterValue / RecommendationMechanistic Rationale
Primary Solvent 100% Anhydrous DMSOPrevents premature hydrolysis of the reactive pyrrolic ester bonds[3].
Max Stock Concentration 10 – 50 mMAvoids supersaturation and ensures complete dissolution upon thawing[4].
Max Final DMSO in Assay 0.1% – 0.5% (v/v)Prevents DMSO-induced cytotoxicity while maintaining compound solubility[4][5].
Media Serum Content 0% – 1% (During Dosing)Minimizes extracellular protein adduction and sequestration[4][6].
Aqueous Stability Minutes to HoursRapidly hydrolyzes to DHP; necessitates immediate dosing post-dilution[6].

Section 4: Standardized Preparation and Dosing Protocol

This protocol is designed as a self-validating system: by controlling temperature, solvent gradients, and time, you eliminate the variables that cause precipitation and degradation.

Workflow Stock 1. Master Stock (Anhydrous DMSO) Aliquot 2. Aliquot & Freeze (-80°C) Stock->Aliquot Warm 3. Thaw & Warm (37°C Water Bath) Aliquot->Warm Dilute 4. Intermediate Dilution (Pre-warmed Media) Warm->Dilute Dose 5. Immediate Dosing (<10 mins to Cells) Dilute->Dose

Step-by-step workflow for the preparation and in vitro dosing of dehydrolasiocarpine.

Step-by-Step Methodology:

  • Master Stock Preparation: Dissolve lyophilized dehydrolasiocarpine in 100% anhydrous DMSO to create a 10 mM stock. Vortex gently and sonicate in a water bath for 2 minutes to ensure complete dissolution[3].

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 10 µL) in amber vials to protect from light-induced degradation. Store immediately at -80°C. Never subject the stock to multiple freeze-thaw cycles.[3]

  • Thawing and Warming: Prior to the experiment, thaw a single aliquot and warm it in a 37°C water bath for 3–5 minutes. Simultaneously, pre-warm your serum-free culture media to 37°C.

  • Intermediate Dilution (The Critical Step): Do not add the DMSO stock directly to the cells. Instead, prepare a 10× intermediate solution. Slowly pipette the required volume of DMSO stock into the pre-warmed, serum-free media while gently vortexing.

    • Validation Check: Inspect the intermediate tube under a microscope. If the solution appears cloudy or micro-crystals are visible, the solubility limit has been exceeded[4].

  • Immediate Dosing: Within 10 minutes of preparing the intermediate dilution, apply it to the cell culture plates to achieve the final 1× concentration (ensuring final DMSO is ≤0.5%)[5].

References

  • Lifeasible. "Lasiocarpine - Lifeasible". Lifeasible.com. Available at: 1

  • NIH PMC. "Genotoxicity of pyrrolizidine alkaloids in metabolically inactive human cervical cancer HeLa cells co-cultured with human hepatoma HepG2 cells". NIH.gov. Available at: 7

  • NIH PMC. "Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines". NIH.gov. Available at:5

  • ACS Publications. "Reaction of Dehydropyrrolizidine Alkaloids with Valine and Hemoglobin". ACS.org. Available at: 6

  • ResearchGate. "Principal metabolism pathways of lasiocarpine in humans. FMO flavin-containing monooxygenase, CYP 450 cytochromes P450". ResearchGate.net. Available at: 2

  • Selleckchem. "Frequently Asked Questions". Selleckchem.com. Available at: 3

  • ResearchGate. "What is the min DMSO concentration to dissolve unknown drugs?". ResearchGate.net. Available at: 4

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Genotoxicity of Dehydrolasiocarpine and Riddelliine

This guide provides an in-depth, objective comparison of the genotoxic potential of two significant pyrrolizidine alkaloids (PAs), dehydrolasiocarpine and riddelliine. Intended for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the genotoxic potential of two significant pyrrolizidine alkaloids (PAs), dehydrolasiocarpine and riddelliine. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to explain the underlying mechanisms, detail supporting experimental data, and provide validated protocols for assessing genotoxicity.

Introduction: The Genotoxic Threat of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a large class of natural toxins produced by thousands of plant species worldwide, frequently contaminating herbal remedies, teas, honey, and livestock feed.[1][2] Their consumption poses a significant health risk, primarily due to their potent hepatotoxicity, carcinogenicity, and genotoxicity.[1][2] The genotoxic effects—the ability to damage DNA—are considered the primary mechanism behind their carcinogenicity.[3][4][5]

This guide focuses on two such PAs: riddelliine, a well-characterized retronecine-type PA, and dehydrolasiocarpine, the activated metabolite of the heliotridine-type PA, lasiocarpine. While originating from different parent compounds, their comparison reveals a unifying mechanism of action that is critical for understanding the risks associated with this entire class of toxins.

Chemical Structures and Classification

Riddelliine and lasiocarpine (the precursor to dehydrolasiocarpine) belong to different subclasses of PAs based on their core necine base structure. Riddelliine is a retronecine-type PA, while lasiocarpine is a heliotridine-type PA.[3][6] Despite this structural difference, their pathway to genotoxicity converges upon metabolic activation.

G cluster_0 Riddelliine (Retronecine-type) cluster_1 Lasiocarpine (Heliotridine-type) Riddelliine Chemical Structure of Riddelliine Lasiocarpine Chemical Structure of Lasiocarpine

Fig 1. Chemical Structures of Parent Pyrrolizidine Alkaloids.

Dehydrolasiocarpine is not the parent alkaloid but rather its highly reactive, toxic metabolite. These reactive metabolites, known as dehydropyrrolizidine alkaloids (DHPAs) or pyrrolic esters, are the ultimate genotoxic agents.[7]

The Convergent Mechanism of Genotoxicity: A Unified Pathway

The genotoxicity of PAs is not direct. Both riddelliine and lasiocarpine require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to exert their DNA-damaging effects.[8][9] This activation process is the critical first step and the reason why the liver is the primary target organ for toxicity.

The process can be summarized as follows:

  • Dehydrogenation: The parent PA (e.g., riddelliine or lasiocarpine) is metabolized by CYP enzymes, leading to the formation of a highly unstable and electrophilic pyrrolic ester (e.g., dehydroriddelliine or dehydrolasiocarpine).[7][8]

  • Hydrolysis: These reactive esters are short-lived and can be hydrolyzed to a more stable, but still toxic, secondary metabolite: (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine, commonly known as DHP.[2][3]

  • DNA Adduct Formation: DHP is a key player in the genotoxicity of most carcinogenic PAs. It is an electrophile that readily reacts with the nucleophilic sites on DNA bases, forming covalent bonds known as DNA adducts.[3][10][11]

Crucially, studies have demonstrated that PAs from the retronecine (like riddelliine), heliotridine (like lasiocarpine), and even otonecine types all converge to form the same set of DHP-derived DNA adducts.[3][6][12] This discovery implies a common genotoxic mechanism and suggests that these adducts can serve as a universal biomarker for exposure and tumorigenicity risk for all carcinogenic PAs.[3][6]

Fig 2. Unified Genotoxic Pathway of Pyrrolizidine Alkaloids.

Comparative Analysis of Genotoxic Effects

While both pathways converge, the potency and specific experimental findings for each compound provide a clearer picture of their relative risk. Riddelliine is one of the most extensively studied PAs, with a wealth of quantitative data available. Data for dehydrolasiocarpine is often inferred from studies on its parent compound, lasiocarpine.

Genotoxicity EndpointRiddelliineDehydrolasiocarpine (from Lasiocarpine data)Key Insights & Causality
DNA Adduct Formation Well-established. Forms a characteristic set of eight DHP-derived DNA adducts in vivo (rat and mouse liver) and in vitro (human liver microsomes).[4][10][11][13] Adduct levels are dose-dependent.[5][11]Confirmed. Metabolism of lasiocarpine by rat liver microsomes also produces DHP and the same set of DHP-derived DNA adducts.[6]This is the most critical point of comparison. The formation of identical DNA adducts strongly suggests a shared mechanism of tumor initiation. The ultimate genotoxic species and the resulting DNA lesions are the same.[3][12]
Mutagenicity Positive. Found to be mutagenic in Salmonella typhimurium (Ames test) with metabolic activation.[8] Induces gene mutations in rodent liver tumors.[2]Positive. Lasiocarpine is also mutagenic in the Ames test with metabolic activation.[8]The requirement for metabolic activation in both cases confirms that the parent compounds are not directly mutagenic. The genotoxicity is mediated by their reactive metabolites.
Chromosomal Damage Positive. Induces micronuclei in mouse erythrocytes, indicating chromosomal damage.[14]Positive. Lasiocarpine induces sister chromatid exchange and chromosomal aberrations in Chinese hamster ovary cells.[8]Both compounds lead to clastogenic (chromosome-breaking) and/or aneugenic (chromosome loss/gain) events, which are hallmarks of potent genotoxins.
Carcinogenicity Confirmed Carcinogen. Induces liver hemangiosarcomas and hepatocellular adenomas in rats and mice.[15]Confirmed Carcinogen. Lasiocarpine is also a known animal carcinogen, inducing liver tumors.[8]The carcinogenic outcome in animal models is the ultimate biological manifestation of the genotoxic events initiated by DNA adduct formation. The shared ability to cause liver cancer reinforces their similar mode of action.

Key Experimental Protocols for Genotoxicity Assessment

The following protocols are foundational for evaluating the genotoxicity of compounds like PAs that require metabolic activation.

Protocol: In Vivo Micronucleus Assay

This assay is a gold standard for detecting chromosomal damage (in vivo). It quantifies the formation of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of cells that have undergone cell division after experiencing chromosomal breakage or loss.

  • Principle: A test substance is administered to an animal (typically a rodent). If the substance or its metabolites are clastogenic or aneugenic, chromosome fragments or whole chromosomes will lag during cell division in hematopoietic stem cells. These lagging fragments are not incorporated into the daughter nuclei and form micronuclei in the resulting young erythrocytes (polychromatic erythrocytes, PCEs).

  • Materials: Test animals (e.g., B6C3F1 mice), test compound (riddelliine), positive control (e.g., cyclophosphamide), negative control (vehicle), acridine orange stain, microscope slides, fluorescence microscope.

  • Step-by-Step Methodology:

    • Dosing: Administer riddelliine to mice via an appropriate route (e.g., gavage) at several dose levels. A single or multiple dosing regimen can be used (e.g., a single dose of 150 mg/kg for riddelliine).[14]

    • Sample Collection: Collect peripheral blood from the tail vein at specific time points after the final dose (e.g., 24 and 48 hours).

    • Slide Preparation: Apply a small drop of blood to a slide pre-coated with acridine orange. Place a coverslip over the drop.

    • Analysis: Using a fluorescence microscope, score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. PCEs will appear greenish-yellow, while mature red blood cells are dark green. Micronuclei appear as small, bright yellow-green dots.

    • Toxicity Assessment: Score the ratio of PCEs to total erythrocytes to assess bone marrow toxicity. A significant decrease in this ratio indicates cytotoxicity.

    • Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates a positive genotoxic result.

Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells. It is particularly useful for assessing DNA damage in specific tissues.

  • Principle: Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleus (the "comet head"). The intensity of the tail relative to the head is proportional to the amount of DNA damage.

  • Materials: Test animals, tissue of interest (e.g., liver), cell isolation reagents, low-melting-point agarose, lysis solution, alkaline electrophoresis buffer, DNA stain (e.g., SYBR Green), fluorescence microscope with imaging software.

  • Step-by-Step Methodology:

    • Dosing & Tissue Collection: Treat animals as described for the micronucleus assay. At a selected time point (e.g., 4 hours post-dose), humanely euthanize the animals and perfuse the liver. Excise the liver and prepare a single-cell suspension.

    • Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

    • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour to lyse the cells and unfold the DNA.

    • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (pH > 13) for approximately 20-40 minutes to unwind the DNA.

    • Electrophoresis: Apply a voltage (e.g., 25 V) for a set time (e.g., 20-30 minutes).

    • Neutralization and Staining: Gently rinse the slides with a neutralization buffer, then stain with a fluorescent DNA dye.

    • Scoring: Analyze at least 50-100 randomly selected cells per slide using an automated scoring system. The primary metric is "% Tail DNA" (the percentage of total DNA fluorescence in the tail).

    • Data Interpretation: A statistically significant increase in the mean % Tail DNA in treated groups compared to the control group indicates DNA damage.

Protocol: ³²P-Postlabelling/HPLC for DNA Adduct Analysis

This is a highly sensitive technique used to detect and quantify DNA adducts, especially when the identity of the adducts is unknown or authentic standards are unavailable. It was instrumental in identifying the DHP-derived adducts from riddelliine.[11]

  • Principle: DNA is isolated from the tissue of interest and enzymatically digested into individual deoxynucleoside 3'-monophosphates. Adducted nucleotides are then radioactively labeled at the 5'-position using ³²P-ATP and T4 polynucleotide kinase. The resulting ³²P-labeled adducts are separated from normal nucleotides using chromatography (e.g., HPLC) and quantified by their radioactivity.

  • Materials: DNA from treated animals, micrococcal nuclease, spleen phosphodiesterase, T4 polynucleotide kinase, [γ-³²P]ATP, reversed-phase HPLC system with a radioactivity detector.

  • Step-by-Step Methodology:

    • DNA Isolation and Digestion: Isolate high-purity DNA from the target tissue (e.g., rat liver). Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

    • ³²P-Postlabelling: Enrich the adducts (optional, for higher sensitivity) and then incubate the digested DNA with excess [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.

    • Chromatographic Separation: Inject the labeled sample into a reversed-phase HPLC system. Use a gradient elution program to separate the different adducted nucleotides.

    • Detection and Quantification: Monitor the column eluate with a UV detector (for normal nucleotides) and a radioactivity detector (for adducts). The amount of each adduct is proportional to its radioactivity.

    • Data Interpretation: The presence of radioactive peaks in the chromatograms from treated samples that are absent in controls indicates the formation of DNA adducts. The profile of these peaks (e.g., the eight DHP-derived adducts) serves as a fingerprint of the exposure.[5][11]

Summary and Implications for Risk Assessment

The comparison between dehydrolasiocarpine and riddelliine is a powerful case study in mechanistic toxicology. Despite their different parent structures, their genotoxic potential is functionally identical, driven by metabolic activation to form the same set of DHP-derived DNA adducts.

  • Riddelliine serves as the archetypal genotoxic PA, with extensive quantitative data confirming its ability to form DNA adducts and cause tumors in a dose-dependent manner.

  • Dehydrolasiocarpine , as the reactive metabolite of lasiocarpine, is mechanistically equivalent. The formation of the same DNA adducts from lasiocarpine provides authoritative grounding for considering it a comparable genotoxic hazard.

For drug development professionals and regulators, this unified mechanism is critical. It supports a "class effect" approach to risk assessment for carcinogenic PAs. The presence of any PA capable of being metabolized to DHP should be considered a significant genotoxic and carcinogenic risk, even in the absence of long-term cancer bioassays for that specific PA. The focus should be on preventing human exposure to all compounds within this class.

References

  • Fu, P. P., Xia, Q., Lin, G., & Chou, M. W. (2002). Genotoxic Pyrrolizidine Alkaloids — Mechanisms Leading to DNA Adduct Formation and Tumorigenicity. MDPI. [Link]

  • Xia, Q., Chou, M. W., Lin, G., & Fu, P. P. (2003). Human Liver Microsomal Metabolism and DNA Adduct Formation of the Tumorigenic Pyrrolizidine Alkaloid, Riddelliine. Chemical Research in Toxicology. [Link]

  • Yang, Y. C., Chou, M. W., & Fu, P. P. (2001). Metabolic activation of the tumorigenic pyrrolizidine alkaloid, riddelliine, leading to DNA adduct formation in vivo. PubMed. [Link]

  • Fu, P. P., Chou, M. W., & Xia, Q. (2002). Detection of Riddelliine-Derived DNA Adducts in Blood of Rats Fed Riddelliine. MDPI. [Link]

  • Yang, Y. C., Chou, M. W., & Fu, P. P. (2001). Metabolic Activation of the Tumorigenic Pyrrolizidine Alkaloid, Riddelliine, Leading to DNA Adduct Formation in Vivo. Chemical Research in Toxicology. [Link]

  • Xia, Q., Chou, M. W., Lin, G., & Fu, P. P. (2003). Human liver microsomal metabolism and DNA adduct formation of the tumorigenic pyrrolizidine alkaloid, riddelliine. PubMed. [Link]

  • Fu, P. P., Chou, M. W., & Lin, G. (2004). Pyrrolizidine Alkaloids—Genotoxicity, Metabolism Enzymes, Metabolic Activation, and Mechanisms. ResearchGate. [Link]

  • Fu, P. P., Chou, M. W., & Lin, G. (2004). Pyrrolizidine Alkaloids—Genotoxicity, Metabolism Enzymes, Metabolic Activation, and Mechanisms. Taylor & Francis Online. [Link]

  • Fu, P. P., Yang, Y. C., Xia, Q., Chou, M. W., Cui, Y. Y., & Lin, G. (2010). Genotoxicity of pyrrolizidine alkaloids. PMC. [Link]

  • Fu, P. P. (2008). GENOTOXIC PYRROLIZIDINE ALKALOIDS AND PYRROLIZIDINE ALKALOID N-OXIDES—MECHANISMS LEADING TO DNA ADDUCT FORMATION AND TUMORIGENICITY. Taylor & Francis Online. [Link]

  • Chen, T., Mei, N., & Fu, P. P. (2014). Formation of DHP-derived DNA adducts from metabolic activation of the prototype heliotridine-type pyrrolizidine alkaloid, lasiocarpine. ResearchGate. [Link]

  • Xia, Q., Chou, M. W., & Fu, P. P. (2006). Formation of DHP-derived DNA adducts from metabolic activation of the prototype heliotridine-type pyrrolizidine alkaloid, lasiocarpine. PubMed. [Link]

  • Al-Subeihi, A. A., Spenkelink, B., & van de Water, B. (2018). Toxicity of A) riddelliine and B) lasiocarpine in HepaRG cells. ResearchGate. [Link]

  • Chan, P. C. (1993). Toxicity and carcinogenicity of riddelliine following 13 weeks of treatment to rats and mice. Environmental Health Perspectives Supplements. [Link]

  • National Toxicology Program. (2021). Riddelliine - 15th Report on Carcinogens. National Center for Biotechnology Information. [Link]

Sources

Comparative

Comparative Guide: Kinetics of Dehydrolasiocarpine Formation in Rat vs. Human Liver Microsomes

Executive Summary & Mechanistic Grounding Pyrrolizidine alkaloids (PAs) like lasiocarpine are ubiquitous phytotoxins that pose significant hepatotoxic and carcinogenic risks to humans and livestock. However, lasiocarpine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Pyrrolizidine alkaloids (PAs) like lasiocarpine are ubiquitous phytotoxins that pose significant hepatotoxic and carcinogenic risks to humans and livestock. However, lasiocarpine is not inherently toxic; it requires metabolic bioactivation to exert its deleterious effects.

The primary bioactivation pathway involves Cytochrome P450 (CYP) enzymes—specifically CYP3A4 in humans and CYP3A1/2 in rats—which oxidize the pyrrolizidine core to form a highly reactive electrophile known as dehydrolasiocarpine (DHP) . Because DHP has a half-life of mere seconds, it rapidly forms covalent adducts with cellular macromolecules (DNA and proteins), driving genotoxicity and hepatotoxicity.

Historically, rodent models have been the gold standard for PA risk assessment. However, relying solely on Rat Liver Microsomes (RLM) can severely misrepresent human risk profiles due to profound inter-species differences in enzyme affinity, clearance rates, and metabolic routing. This guide objectively compares the kinetic performance of RLM versus Human Liver Microsomes (HLM) as predictive models for lasiocarpine bioactivation, providing actionable experimental workflows for drug development and toxicological professionals.

Pathway Lasiocarpine Lasiocarpine (Parent PA) CYP CYP3A4 / CYP3A1/2 (Oxidation) Lasiocarpine->CYP DHP Dehydrolasiocarpine (Reactive Electrophile) CYP->DHP Bioactivation GSH Glutathione (Trapping Agent) DHP->GSH In Vitro Trapping Toxicity Macromolecule Adducts (Hepatotoxicity) DHP->Toxicity Covalent Binding Conjugate 7-GS-DHP (Stable Surrogate) GSH->Conjugate

Lasiocarpine bioactivation pathway to dehydrolasiocarpine and GSH trapping.

Comparative Kinetics: RLM vs. HLM Performance

When evaluating in vitro models for PA toxicity, the balance between metabolic clearance (detoxification) and bioactivation (DHP formation) is the critical determinant of in vivo potency.

While rat hepatocytes often appear more sensitive to lasiocarpine in isolated in vitro cytotoxicity assays, integrating microsomal kinetic data into Physiologically Based Kinetic (PBK) models reveals a different in vivo reality. Humans are predicted to be approximately 2.0-fold more sensitive to lasiocarpine-induced acute liver toxicity than rats 1.

This discrepancy is driven by the distinct metabolic fingerprints of the two species. RLM exhibits a highly efficient overall clearance of lasiocarpine 2, rapidly depleting the parent compound through various detoxification routes (e.g., N-oxidation, hydrolysis). In contrast, HLM demonstrates slower overall depletion but funnels a higher relative proportion of the substrate into the CYP3A4-mediated bioactivation pathway, generating higher levels of GSH-reactive pyrrolic metabolites 3. Furthermore, human microsomes generally exhibit a higher maximal velocity (


) for DHP formation compared to female rat microsomes, underscoring a higher intrinsic capacity for toxification 4.
Table 1: Comparative Kinetic Profiling of Lasiocarpine Metabolism
Kinetic Parameter / FeatureRat Liver Microsomes (RLM)Human Liver Microsomes (HLM)Toxicological Implication
Overall Clearance Rate Highly efficient (Rapid depletion)Slower relative depletionRapid RLM clearance reduces systemic AUC, potentially underestimating human risk.
Metabolic Fingerprint High ratio of detoxified metabolitesHigher relative levels of GSH-reactive pyrrolesHLM favors the toxification pathway (DHP formation) over benign clearance.
DHP Formation Capacity (

)
Lower baseline capacityHigher capacity (CYP3A4 driven)Humans possess a higher enzymatic ceiling for generating reactive electrophiles.
Predicted In Vivo Sensitivity Baseline reference~2.0-fold more sensitive than ratsPBK modeling proves HLM data is mandatory for accurate human safety margins.

Experimental Methodology: Self-Validating Kinetic Profiling

Because dehydrolasiocarpine is highly unstable, it cannot be quantified directly. To accurately measure DHP formation kinetics, we must employ a Glutathione (GSH) Trapping Assay . By flooding the in vitro system with reduced GSH, the reactive DHP is quantitatively conjugated into a stable surrogate biomarker, 7-GS-DHP , which can be precisely measured via LC-MS/MS 5.

The following protocol is designed as a self-validating system. It incorporates specific causality-driven steps to eliminate artifacts and ensure high-fidelity kinetic derivation.

Workflow Prep 1. Preparation Equilibrate Microsomes Incubation 2. Incubation Add PA + GSH Prep->Incubation Reaction 3. Initiation Add NADPH Incubation->Reaction Quench 4. Quenching Ice-cold ACN Reaction->Quench Analysis 5. LC-MS/MS Quantify 7-GS-DHP Quench->Analysis

Step-by-step microsomal incubation workflow for DHP kinetic profiling.
Step-by-Step Protocol

1. System Preparation & Equilibration

  • Action: Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.4), 0.04 to 0.5 mg/mL of microsomal protein (RLM or HLM), and a concentration gradient of lasiocarpine (e.g., 1 to 500 µM).

  • Causality: Maintaining physiological pH is critical for CYP stability. The wide concentration gradient ensures accurate determination of both the linear phase (

    
    ) and saturation phase (
    
    
    
    ) of the Michaelis-Menten curve.

2. Addition of the Trapping Agent

  • Action: Add reduced Glutathione (GSH) to a final concentration of 5 mM.

  • Causality: DHP reacts indiscriminately with microsomal proteins. An overwhelming stoichiometric excess of GSH outcompetes these non-specific binding events, ensuring ~100% of the formed DHP is trapped as 7-GS-DHP for accurate mass balance.

3. Thermal Pre-Incubation

  • Action: Incubate the mixture in a shaking water bath at 37°C for exactly 5 minutes.

  • Causality: This ensures thermal equilibrium of the lipid bilayer and enzymes before the reaction begins, preventing artificial lag phases in initial velocity (

    
    ) measurements.
    

4. Reaction Initiation (The Self-Validating Step)

  • Action: Initiate the reaction by adding NADPH to a final concentration of 2 mM.

    • Negative Control: Run parallel samples replacing NADPH with an equal volume of buffer.

  • Causality: CYP450 bioactivation is strictly dependent on electron transfer from NADPH. Adding it last ensures the reaction starts precisely at

    
    . The negative control validates that any detected 7-GS-DHP is exclusively the result of enzymatic CYP activity, not auto-oxidation.
    

5. Reaction Quenching & Protein Precipitation

  • Action: At specific time points (e.g., 1, 5, 15, 30 minutes), extract an aliquot and immediately mix it with an equal volume of ice-cold acetonitrile (ACN) containing an internal standard (IS).

  • Causality: Ice-cold ACN instantly denatures the CYP enzymes, halting DHP formation at the exact time point. It simultaneously precipitates the microsomal proteins, preventing LC-MS/MS column clogging. The IS corrects for any volumetric losses during extraction.

6. Centrifugation and LC-MS/MS Analysis

  • Action: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials. Monitor the specific MRM transitions for 7-GS-DHP (e.g., m/z 443.2 → 425.15 / 247.2).

  • Causality: Monitoring multiple product ions ensures high specificity, confirming the structural identity of the conjugate against background matrix noise.

Conclusion

While Rat Liver Microsomes provide a foundational baseline for PA clearance, they fundamentally misrepresent the bioactivation risk profile of lasiocarpine in humans. Because human CYP3A4 exhibits a higher propensity to channel lasiocarpine into the dehydrolasiocarpine toxification pathway, utilizing Human Liver Microsomes coupled with PBK modeling is non-negotiable for accurate clinical and toxicological risk assessment.

By employing the GSH-trapping LC-MS/MS workflow detailed above, researchers can generate highly reliable, self-validating kinetic data (


, 

, and intrinsic clearance) to bridge the translational gap between preclinical rodent models and human hepatotoxicity.

References

  • Ning, J., et al. "Use of an in vitro-in silico testing strategy to predict inter-species and inter-ethnic human differences in liver toxicity of the pyrrolizidine alkaloids lasiocarpine and riddelliine". PubMed.
  • Suparmi, S., et al. "The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides". PMC.
  • Ning, J., et al. "Principal metabolism pathways of lasiocarpine in humans".
  • Yan, J., et al. "Reaction of Dehydropyrrolizidine Alkaloids with Valine and Hemoglobin".
  • Enge, A., et al. "Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro". PMC.

Sources

Validation

Confirming dehydrolasiocarpine structure via LC-MS/MS fragmentation patterns

Confirming Dehydrolasiocarpine Structure via LC-MS/MS Fragmentation: A Comparative Guide for High-Resolution vs. Targeted Platforms Pyrrolizidine alkaloids (PAs) are widely distributed naturally occurring phytotoxins tha...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming Dehydrolasiocarpine Structure via LC-MS/MS Fragmentation: A Comparative Guide for High-Resolution vs. Targeted Platforms

Pyrrolizidine alkaloids (PAs) are widely distributed naturally occurring phytotoxins that pose significant hepatotoxic and genotoxic risks[1]. The prototype heliotridine-type PA, lasiocarpine, is not inherently toxic; rather, it requires metabolic activation by cytochrome P450 enzymes (primarily CYP3A4) to exert its carcinogenic effects[2]. This enzymatic oxidation converts the 1,2-unsaturated necine base into a highly reactive pyrrolic ester known as dehydrolasiocarpine[2]. Because dehydrolasiocarpine is a transient, reactive intermediate that rapidly binds to cellular proteins and DNA to form DHP-derived adducts, confirming its structure and presence in complex biological matrices is a formidable analytical challenge.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) with targeted Triple Quadrupole (QqQ) platforms for the structural confirmation of dehydrolasiocarpine, providing the mechanistic causality behind LC-MS/MS fragmentation patterns and a self-validating experimental protocol.

The Mechanistic Basis of Dehydrolasiocarpine Fragmentation

To accurately identify dehydrolasiocarpine, analysts must understand the causality behind its MS/MS fragmentation. The parent compound, lasiocarpine (C₂₁H₃₃NO₇), yields a protonated precursor ion at m/z 412.2335. Upon collision-induced dissociation (CID), it undergoes a McLafferty-type rearrangement and ester cleavage, yielding characteristic necine base fragments at m/z 120, 138, and 220[3].

Dehydrolasiocarpine (C₂₁H₃₁NO₇), however, possesses an additional double bond in its ring system due to the oxidative dehydrogenation of the necine base into a pyrrolic core[3]. This structural shift results in a theoretical protonated precursor ion at m/z 410.2175. Consequently, the fragmentation pattern shifts by exactly -2 Da compared to the parent PA. The loss of angelic and lasiocarpic acids during CID yields diagnostic pyrrolic fragment ions at m/z 118, 136, and 218.

Fragmentation Precursor Dehydrolasiocarpine [M+H]+ m/z 410.2175 EsterCleavage Ester Cleavage (Loss of Angelic & Lasiocarpic Acids) Precursor->EsterCleavage Frag218 Fragment m/z 218.11 (Partial Cleavage) Precursor->Frag218 Partial Cleavage NecineBase Pyrrolic Core (Dehydrated Necine Base) EsterCleavage->NecineBase Frag118 Fragment m/z 118.06 (Pyrrolic Ion) NecineBase->Frag118 Frag136 Fragment m/z 136.07 (Hydroxylated Pyrrole) NecineBase->Frag136

Caption: MS/MS fragmentation logic of dehydrolasiocarpine highlighting the -2 Da pyrrolic shift.

Table 1: Quantitative Fragmentation Comparison
CompoundFormulaPrecursor [M+H]⁺Primary FragmentSecondary FragmentTertiary Fragment
Lasiocarpine C₂₁H₃₃NO₇m/z 412.2335m/z 120.08m/z 138.09m/z 220.13
Dehydrolasiocarpine C₂₁H₃₁NO₇m/z 410.2175m/z 118.06m/z 136.07m/z 218.11

Platform Comparison: Q-TOF HRMS vs. QqQ

Choosing the correct platform dictates the reliability of your structural confirmation. While both platforms utilize electrospray ionization (ESI+), their mass analyzers serve entirely different analytical purposes.

Table 2: Performance Comparison for Dehydrolasiocarpine Analysis
ParameterQ-TOF (High-Resolution MS)QqQ (Triple Quadrupole)
Primary Utility Structural elucidation, exact mass confirmation, and untargeted discovery of novel DHP-DNA adducts[3].Targeted, high-throughput trace quantitation of known PAs in complex matrices.
Mass Accuracy Excellent (< 2–5 ppm error).Moderate (Nominal mass resolution).
Sensitivity High for full-scan MS/MS, but lower than QqQ for targeted trace analysis.Exceptional in Multiple Reaction Monitoring (MRM) mode.
Causality of Choice Resolves isobaric interferences (e.g., differentiating dehydrolasiocarpine from co-eluting flavonoid glycosides)[3].Maximizes signal-to-noise (S/N) ratio by filtering out matrix ions, ideal for pharmacokinetic studies.

Verdict: For confirming the structure of dehydrolasiocarpine and mapping its metabolic pathways, Q-TOF HRMS is the superior choice . The exact mass capabilities are mandatory to confidently assign the double-bond placement in the pyrrolic ring system. Conversely, once the fragmentation pathway is established, QqQ should be deployed for routine toxicological screening.

Self-Validating Experimental Protocol

To ensure data integrity, the following workflow incorporates a self-validating system: matrix-matched blanks to rule out endogenous isobaric interference, and the use of an internal standard to normalize ionization efficiency.

Step 1: Metabolic Activation (In Vitro)
  • Prepare a 100 µL incubation mixture containing 1 mg/mL human liver microsomes, 100 µM lasiocarpine, and 3.3 mM MgCl₂ in 0.1 M potassium phosphate buffer (pH 7.4).

  • Self-Validation Step: Prepare a parallel negative control lacking the NADPH-generating system to confirm that dehydrolasiocarpine formation is strictly CYP-dependent.

  • Initiate the reaction by adding an NADPH-generating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubate at 37°C for 60 minutes. Terminate the reaction with 100 µL of ice-cold acetonitrile containing 1 µM retrorsine (Internal Standard).

Step 2: Sample Cleanup
  • Centrifuge the quenched mixture at 14,000 × g for 15 minutes at 4°C to precipitate microsomal proteins.

  • Transfer the supernatant to an autosampler vial. Note: Dehydrolasiocarpine is highly reactive; analyze immediately or store at -80°C to prevent degradation.

Step 3: LC-MS/MS Analysis (Q-TOF HRMS)
  • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Use a mobile phase of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes to ensure baseline separation of lasiocarpine and dehydrolasiocarpine.

  • Mass Spectrometry: Operate the Q-TOF in positive ESI mode. Set the precursor isolation window to m/z 410.2175.

  • Collision Energy: Apply a ramped collision energy (20–40 eV) to ensure comprehensive fragmentation of the ester bonds without entirely destroying the pyrrolic core.

Step 4: Data Interpretation
  • Extract the ion chromatogram (EIC) for exact mass m/z 410.2175 (± 5 ppm).

  • Verify the presence of the m/z 118.06 and 136.07 product ions in the MS/MS spectrum.

  • Calculate the mass error. A mass error of < 5 ppm confirms the elemental composition of C₂₁H₃₁NO₇.

Workflow Lasiocarpine Lasiocarpine (Precursor PA) CYP3A4 CYP3A4 Metabolism (Liver Microsomes) Lasiocarpine->CYP3A4 DHP Dehydrolasiocarpine (Reactive Pyrrole) CYP3A4->DHP LCMS LC-MS/MS Analysis (ESI+) DHP->LCMS QTOF HRMS (Q-TOF) Exact Mass & Structural Elucidation LCMS->QTOF QqQ QqQ (MRM) Targeted Trace Quantitation LCMS->QqQ

Caption: Workflow of lasiocarpine metabolic activation and subsequent LC-MS/MS analytical strategies.

References

  • Mukhtar, M., Saleem, M., Nazir, M., et al. "Identification of pyrrolizidine alkaloids and flavonoid glycosides through HR-LCMS/MS analysis, biological screening, DFT and molecular docking studies on Heliotropium dasycarpum Ledeb." Arabian Journal of Chemistry 16.5 (2023): 104655.

  • Xia, Q., Chou, M. W., Edgar, J. A., Doerge, D. R., & Fu, P. P. "Formation of DHP-derived DNA adducts from metabolic activation of the prototype heliotridine-type pyrrolizidine alkaloid, lasiocarpine." Cancer Letters 231.1 (2006): 138-145.

  • Jayawickreme, K., Świstak, D., Ozimek, E., et al. "Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications." International Journal of Molecular Sciences 24.23 (2023): 16972.

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Causality of Hazard: Why Standard Disposal Fails

Dehydrolasiocarpine: Advanced Laboratory Handling and Proper Disposal Procedures Dehydrolasiocarpine is a highly reactive dehydropyrrolizidine alkaloid (DHP), recognized as the primary toxic metabolite of the naturally o...

Author: BenchChem Technical Support Team. Date: March 2026

Dehydrolasiocarpine: Advanced Laboratory Handling and Proper Disposal Procedures

Dehydrolasiocarpine is a highly reactive dehydropyrrolizidine alkaloid (DHP), recognized as the primary toxic metabolite of the naturally occurring pyrrolizidine alkaloid (PA), lasiocarpine[1]. In vivo, lasiocarpine is bioactivated by hepatic cytochrome P450 enzymes into dehydrolasiocarpine, an aggressive electrophile that rapidly alkylates nucleophilic macromolecules such as DNA and proteins, leading to fatal veno-occlusive disease, genotoxicity, and tumorigenicity[1][2].

Due to its extreme reactivity, the handling and disposal of dehydrolasiocarpine in the laboratory demand stringent, self-validating protocols that go beyond standard chemical hygiene practices. This guide provides an authoritative, mechanistic blueprint for the safe operational management and disposal of dehydrolasiocarpine waste.

To safely dispose of a chemical, one must first understand its reactivity profile. Dehydrolasiocarpine is not a passive toxin; it is a bifunctional alkylating agent.

  • Protein and DNA Crosslinking: Dehydrolasiocarpine exerts its toxicity by reacting with cellular nucleophiles. Studies have demonstrated that DHPs rapidly form covalent adducts with amino acids like valine and proteins such as hemoglobin[2]. This means any transdermal exposure to contaminated waste will result in immediate protein alkylation in the skin.

  • Photo-Induced ROS Generation: Unlike many stable alkaloids, dehydrolasiocarpine is sensitive to UVA photoirradiation. Exposure to ambient UV light in the presence of lipids or solvents can induce the generation of reactive oxygen species (ROS) and singlet oxygen, leading to lipid peroxidation and the potential buildup of volatile, toxic byproducts in waste containers[3].

  • The Danger of Chemical Quenching: Standard laboratory protocols often recommend quenching toxins with bleach (sodium hypochlorite). However, oxidizing pyrrolic metabolites can yield unpredictable, highly reactive N-oxides or fail to fully cleave the pyrrolizidine core. Therefore, physical containment and high-temperature incineration is the only validated, EPA-compliant method for dehydrolasiocarpine disposal.

Mechanism Lasiocarpine Lasiocarpine (Parent PA) CYP450 Hepatic CYP3A4 / CYP2B6 Metabolic Oxidation Lasiocarpine->CYP450 Bioactivation Dehydro Dehydrolasiocarpine (Electrophilic DHP) CYP450->Dehydro Dehydrogenation Nucleophiles Macromolecular Nucleophiles (DNA, Proteins, Valine) Dehydro->Nucleophiles Rapid Electrophilic Attack Adducts Covalent Pyrrole-Adducts (Crosslinking) Nucleophiles->Adducts Alkylation Toxicity Hepatotoxicity & Veno-occlusive Disease Adducts->Toxicity Cellular Necrosis

Metabolic activation of Lasiocarpine to Dehydrolasiocarpine and subsequent cellular toxicity.

Pre-Disposal Logistics & Engineering Controls

Before initiating any workflow involving dehydrolasiocarpine, specific operational safety parameters must be established. The table below summarizes the quantitative and qualitative requirements for handling this compound safely.

Table 1: Dehydrolasiocarpine Operational Safety Parameters

ParameterSpecificationCausal Rationale
Glove Material Double Nitrile (≥0.1 mm thickness)Prevents transdermal protein alkylation by highly electrophilic DHPs[2].
Waste Container Amber Glass or Opaque HDPEPrevents UVA-induced ROS generation and secondary byproduct formation[3].
Spill Decontaminant 70% Isopropanol / 30% WaterSolubilizes the alkaloid for physical extraction; avoids unpredictable bleach oxidation.
Ventilation Class II Type B2 BSC or Fume HoodEnsures 100% exhaust of any aerosolized particulates during weighing or transfer[4].

Self-Validating Disposal Protocols

The following step-by-step methodologies ensure that waste generation, containment, and disposal form a closed, verifiable loop.

Protocol A: Liquid Waste Segregation and Containment

Used for solvent mixtures (e.g., DMSO, Methanol) containing dissolved dehydrolasiocarpine.

  • Segregation: Ensure the liquid waste container is designated exclusively for Pyrrolizidine Alkaloids and their metabolites. Do not mix with strong acids, bases, or oxidizers.

  • Containment: Transfer liquid waste into an amber glass waste jug.

    • Causality: Dehydro-PAs undergo photoirradiation under ambient light, generating singlet oxygen which can cause pressure buildup or degrade the solvent into secondary hazardous species[3].

  • Labeling: Affix a hazardous waste label immediately. Mark as "Toxic - Target Organ Hazard (Liver)" and list the exact solvent composition.

  • Validation Checkpoint: Visually inspect the cap seal. Weigh the container to ensure it does not exceed 80% capacity, preventing thermal expansion overflow. Log the addition in the satellite accumulation inventory.

Protocol B: Solid Waste and Consumables

Used for contaminated pipette tips, empty vials, weighing boats, and PPE.

  • Collection: Place all contaminated solid items into a rigid, puncture-proof container lined with a heavy-duty chemical waste bag (minimum 4 mil thickness).

  • PPE Disposal: Doff outer nitrile gloves and place them directly into the solid waste container.

    • Causality: Dehydrolasiocarpine is highly reactive with amino acids[2]; contaminated gloves pose a severe secondary exposure risk to laboratory and housekeeping staff[4].

  • Sealing: Seal the inner bag with a gooseneck tie, then secure the rigid outer container lid.

  • Validation Checkpoint: Swipe the exterior of the sealed container with a dry swab to ensure zero external contamination before transferring to the Satellite Accumulation Area (SAA)[5].

Protocol C: Emergency Spill Cleanup (< 50 mg or < 50 mL)
  • Isolation: Evacuate the immediate area. Don fresh double nitrile gloves, a fitted N95/P100 respirator, and a disposable lab coat.

  • Containment: Cover the spill with an inert, absorbent pad. Do not use bleach.

    • Causality: Chemical quenching with sodium hypochlorite yields unpredictable, highly reactive oxidized byproducts. Physical extraction is the only validated method.

  • Extraction: Apply a 70% Isopropanol / 30% Water solution to the absorbent pad to solubilize the alkaloid, wiping from the perimeter inward.

  • Disposal: Transfer all absorbent materials to a solid hazardous waste container. Wash the area thoroughly with soap and water.

  • Validation Checkpoint: Perform a final wipe-down of the spill zone. Document the spill in the laboratory incident log and notify Environmental Health and Safety (EHS)[5].

Workflow Start Dehydrolasiocarpine Waste Generation Solid Solid Waste (Tips, Vials, PPE) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Spill Spill Debris (Absorbents) Start->Spill ContainerS Double-Bagged in Rigid Puncture-Proof Container Solid->ContainerS ContainerL Compatible Solvent Jug (Amber Glass/HDPE) Liquid->ContainerL Spill->ContainerS Label Hazardous Waste Labeling (Toxic, Target Organ Hazard) ContainerS->Label ContainerL->Label Storage Secondary Containment (Satellite Accumulation Area) Label->Storage Disposal EPA-Permitted High-Temp Incineration (>1000°C) Storage->Disposal EHS Scheduled Pickup

Standardized laboratory workflow for segregation, containment, and disposal of Dehydrolasiocarpine.

Regulatory Compliance & Waste Accumulation

Dehydrolasiocarpine waste must be managed in strict accordance with federal Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines. Because it is highly toxic, it must be treated as a regulated hazardous waste[4][5]. Facilities must track their generator status to ensure compliance with accumulation time limits.

Table 2: EPA RCRA Accumulation Limits for Hazardous Waste[6]

Generator StatusMonthly Generation LimitMax Accumulation TimeOn-Site Quantity Limit
VSQG (Very Small)≤ 100 kgNo strict federal time limit≤ 1,000 kg
SQG (Small)100 kg to 1,000 kg180 days≤ 6,000 kg
LQG (Large)> 1,000 kg90 daysNo limit

Note: Waste must be transferred to a licensed hazardous waste contractor for high-temperature incineration (typically >1000°C) to ensure complete thermal destruction of the pyrrolizidine ring system.

References

  • Reaction of Dehydropyrrolizidine Alkaloids with Valine and Hemoglobin. ACS Publications. Available at:[Link]

  • Photoirradiation of dehydropyrrolizidine alkaloids--formation of reactive oxygen species and induction of lipid peroxidation. PubMed. Available at:[Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. Available at:[Link]

  • Controlling Occupational Exposure to Hazardous Drugs. OSHA. Available at:[Link]

  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. EPA. Available at:[Link]

Sources

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